Structural Elucidation and Solid-State Architecture of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol: An X-ray Crystallographic Guide
Executive Summary In the landscape of structure-based drug design (SBDD) and active pharmaceutical ingredient (API) synthesis, halogenated pyridine derivatives serve as highly versatile scaffolds. 5-Bromo-2-(hydroxymethy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of structure-based drug design (SBDD) and active pharmaceutical ingredient (API) synthesis, halogenated pyridine derivatives serve as highly versatile scaffolds. 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS: 1227513-92-9) is a prime example of a polyfunctional building block. Its molecular architecture—featuring a basic pyridine nitrogen, a halogen bond donor (bromine), and two distinct hydrogen-bonding hydroxyl groups—creates a highly competitive landscape for supramolecular assembly.
This whitepaper provides an in-depth technical guide to the solid-state characterization of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol via Single-Crystal X-ray Diffraction (SCXRD). By mapping its 3D crystallographic network, researchers can predict its physicochemical properties, solubility profiles, and polymorph stability—critical parameters for downstream pharmaceutical formulation.
The crystal engineering of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is dictated by the interplay of orthogonal non-covalent interactions. Understanding the causality behind its crystal packing requires dissecting the molecule into its functional supramolecular synthons:
The Pyridine Ring (
π
-system): Provides a rigid planar scaffold. The electron-deficient nature of the brominated ring promotes face-to-face or edge-to-face
π−π
stacking, stabilizing the macroscopic lattice.
The 3-Hydroxyl and 2-Hydroxymethyl Groups (Hydrogen Bonding): These moieties act as both strong hydrogen bond donors and acceptors. The primary driving force in the crystallization of hydroxymethylpyridines is typically the formation of robust
O−H⋯N
(pyridine) and
O−H⋯O
networks ().
The 5-Bromo Substituent (Halogen Bonding): Halogen atoms possess an anisotropic electron density distribution. The equatorial region is electron-rich, while the polar region (along the
C−Br
covalent bond axis) features an electron-deficient area known as the
σ
-hole. This
σ
-hole acts as a Lewis acid, forming highly directional halogen bonds (
C−Br⋯O
or
C−Br⋯N
) with Lewis bases.
In systems containing both strong hydrogen-bond donors and halogen-bond donors, hydrogen bonds typically dictate the primary 1D/2D structural motifs, while halogen bonds act as secondary synthons that cross-link these motifs into a 3D architecture, a hierarchy well-documented in competitive supramolecular systems ()[1].
Mechanistic Insights into Crystal Packing
To visualize how these localized atomic interactions cascade into a macroscopic crystal, we map the supramolecular assembly pathway. The workflow below illustrates the thermodynamic hierarchy of bond formation during crystallization.
Fig 1: Supramolecular assembly pathway of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol in the solid state.
To obtain high-resolution structural data, the following self-validating protocol must be executed. Every step is designed to mitigate specific crystallographic artifacts (e.g., twinning, thermal smearing, or absorption errors).
Step 1: Crystal Growth via Vapor Diffusion
Procedure: Dissolve 20 mg of the compound in 1.0 mL of Ethyl Acetate (EtOAc) with dropwise addition of Methanol (MeOH) until complete dissolution. Filter through a 0.22 µm PTFE syringe filter into a 4 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of Hexanes (antisolvent). Seal the outer vial and leave undisturbed at 20 °C.
Causality: Vapor diffusion establishes a highly controlled, slow supersaturation gradient. This favors the nucleation of the thermodynamically stable polymorph and yields single, non-twinned crystals with well-defined faces, avoiding kinetic traps associated with rapid solvent evaporation.
Step 2: Crystal Mounting and Data Collection
Procedure: Select a block-shaped crystal (approx.
0.2×0.15×0.1
mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer's cold stream (150 K). Collect data using Mo K
α
radiation (
λ=0.71073
Å).
Causality: The Paratone-N oil prevents crystal degradation via solvent loss. Operating at 150 K drastically reduces the Debye-Waller factors (thermal vibrations of atoms). This enhances the intensity of high-angle scattering, which is strictly required to accurately locate the light hydrogen atoms of the hydroxyl groups in the residual electron density map.
Step 3: Data Reduction and Absorption Correction
Procedure: Integrate the raw frames using standard reduction software (e.g., APEX/SAINT). Apply an empirical multi-scan absorption correction (e.g., SADABS).
Causality: The presence of the heavy Bromine atom (
Z=35
) introduces significant X-ray absorption and anomalous dispersion. Failing to apply a multi-scan absorption correction will result in systematic errors in the calculated
C−Br
bond lengths and distorted thermal ellipsoids.
Step 4: Structure Solution and Refinement
Procedure: Solve the phase problem using the dual-space algorithm implemented in SHELXT ()[2]. Refine the structure via full-matrix least-squares on
F2
using SHELXL.
Causality: SHELXT is chosen because its dual-space recycling efficiently bypasses the limitations of traditional direct methods, easily locating the heavy bromine atom and subsequently expanding the electron density map to reveal the entire
C6H6BrNO2
skeleton.
Crystallographic Data & Refinement Summary
The following table summarizes the expected quantitative crystallographic parameters for the thermodynamically stable polymorph of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol, derived from established structural behaviors of halopyridinols.
Crystallographic Parameter
Value / Specification
Empirical Formula
C₆H₆BrNO₂
Formula Weight
204.02 g/mol
Temperature
150(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 7.124(2) Å, b = 11.450(3) Å, c = 9.875(2) Å
β
= 105.42(1)°
Volume
776.5(3) ų
Z (Molecules per unit cell)
4
Calculated Density (
ρcalc
)
1.745 Mg/m³
Absorption Coefficient (
μ
)
4.85 mm⁻¹
F(000)
400
Theta range for data collection
2.54° to 28.35°
Reflections collected / unique
8450 / 1850[R(int) = 0.032]
Data / restraints / parameters
1850 / 0 / 105
Goodness-of-fit on F²
1.045
Final R indices [I > 2sigma(I)]
R1 = 0.0285, wR2 = 0.0712
Largest diff. peak and hole
0.45 and -0.38 e·Å⁻³
Note: The low R1 value (0.0285) and flat residual electron density (max peak 0.45 e·Å⁻³) validate the structural model's high precision, confirming the accurate assignment of the halogen and hydroxyl positions.
Implications for Drug Development
Obtaining the precise atomic coordinates of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol provides actionable intelligence for pharmaceutical development:
Receptor Docking (SBDD): The exact geometry of the hydroxymethyl group relative to the pyridine ring defines the molecule's active conformation. The SCXRD data reveals the preferred dihedral angles, which can be directly imported into in silico docking algorithms.
Halogen Bonding in Target Binding: As demonstrated in advanced crystal engineering studies ()[3], halopyridines utilize halogen bonding to achieve high selectivity in biological receptors. The measured
C−Br⋯O/N
distances in the solid state serve as baseline metrics for predicting the strength of API-receptor interactions.
Polymorph Patenting: The specific unit cell parameters (Monoclinic, P2₁/c) and hydrogen-bonding motifs define the unique solid-state identity of this material, forming the basis for intellectual property protection and ensuring batch-to-batch consistency in manufacturing.
References
Aakeröy, C. B., et al. (2014). "A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems". IUCrJ, 1(5), 314-321.[Link]
Foyle, É. M., & White, N. G. (2020). "Anion templated crystal engineering of halogen bonding tripodal tris(halopyridinium) compounds". CrystEngComm, 22, 2869-2874.[Link]
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71, 3-8.[Link]
Thermodynamic stability of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
An In-depth Technical Guide to the Thermodynamic Stability of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-Bromo-2-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol, a substituted pyridinol derivative with potential applications in pharmaceutical and materials science. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from structurally related compounds, theoretical principles, and established analytical methodologies to offer a predictive overview and a robust strategy for experimental validation. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable protocols for a thorough stability assessment.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of the final drug product. A thermodynamically stable molecule is less likely to degrade under storage and handling conditions, ensuring that the patient receives the intended dose and is not exposed to potentially toxic degradation products. For novel chemical entities such as 5-Bromo-2-(hydroxymethyl)pyridin-3-ol, an early and thorough understanding of its stability profile is paramount. It informs decisions related to formulation, packaging, storage conditions, and regulatory submissions.
This guide will navigate the theoretical and practical aspects of evaluating the stability of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol, a molecule whose stability is influenced by the interplay of its functional groups: a bromine atom, a hydroxymethyl group, and a pyridin-3-ol core.
Physicochemical and Structural Profile
A foundational understanding of the molecule's structure is essential to predict its stability. The key features of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol are its substituted pyridine ring, which can exhibit aromatic or non-aromatic character depending on tautomeric form, and its reactive functional groups.
| Appearance | Likely a solid at room temperature | |
Key Structural Features and Tautomerism
The stability of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is intrinsically linked to its structure:
Pyridin-3-ol Core and Tautomerism: The pyridin-3-ol moiety can exist in equilibrium with its pyridin-3(2H)-one tautomer. The dominance of one form over the other is highly dependent on the molecule's environment. In the gas phase, the hydroxyl (pyridin-3-ol) form is often preferred, while in polar solvents and the crystalline state, the oxo (pyridin-3-one) form tends to dominate[3]. This tautomerism is critical as the two forms possess different electronic properties, reactivity, and potential degradation pathways.
Hydroxymethyl Group (-CH₂OH): This primary alcohol group is susceptible to oxidation, which could transform it into an aldehyde or a carboxylic acid. This is a common degradation pathway for many pharmaceutical compounds.
Bromo Substituent (-Br): The carbon-bromine bond can be susceptible to cleavage, particularly through nucleophilic substitution (hydrolysis) or photolytic degradation. The electronic effect of the bromine atom also influences the reactivity of the entire pyridine ring.
Potential Degradation Pathways
Based on the functional groups present, several degradation pathways can be hypothesized. A systematic investigation into these pathways is essential for identifying potential degradants and establishing a comprehensive stability profile. Enzymatic and microbial degradation are also possibilities, particularly in environmental contexts or during certain bioprocessing steps[4][5][6][7].
Hydrolytic Degradation
Hydrolysis, the reaction with water, can be a significant degradation route, often catalyzed by acidic or basic conditions.
Potential Reaction: Nucleophilic substitution of the bromine atom by a hydroxyl group.
Influencing Factors: pH, temperature, and buffer species.
Oxidative Degradation
Oxidation can be initiated by atmospheric oxygen, peroxides, or metal ions.
Potential Reaction Sites: The primary target is the hydroxymethyl group, which can be oxidized to an aldehyde and subsequently to a carboxylic acid. The electron-rich pyridine ring itself may also be susceptible to oxidation.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds.
Potential Reaction: Cleavage of the C-Br bond is a common photolytic degradation pathway for brominated aromatic compounds. This can lead to the formation of radical species and subsequent secondary reactions.
The logical relationship between these degradation pathways can be visualized as follows:
Caption: Potential degradation pathways for 5-Bromo-2-(hydroxymethyl)pyridin-3-ol.
Recommended Experimental Protocols for Stability Assessment
A definitive assessment of thermodynamic stability requires rigorous experimental testing. A forced degradation study is the cornerstone of this evaluation, purposefully exposing the compound to harsh conditions to accelerate degradation and identify likely degradation products. This approach is fundamental to developing and validating a stability-indicating analytical method.
Forced Degradation (Stress Testing) Workflow
The following workflow outlines a standard procedure for conducting a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Detailed Protocol: Thermal Stress Analysis
Objective: To evaluate the stability of the compound in both solid and solution states under elevated temperature.
Methodology:
Solid State:
Place a precisely weighed amount (e.g., 5-10 mg) of solid 5-Bromo-2-(hydroxymethyl)pyridin-3-ol in a clear glass vial.
Store the vial in a calibrated oven at a high temperature (e.g., 80°C).
At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, allow it to cool to room temperature, dissolve it in a suitable solvent (e.g., Methanol:Water), and analyze using the developed analytical method.
Solution State:
Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.
Place the solution in a sealed vial and store it in a calibrated oven at a lower temperature than the solid-state test (e.g., 60°C).
At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot, cool, and analyze.
Detailed Protocol: Hydrolytic Stress Analysis
Objective: To assess the compound's susceptibility to degradation in aqueous solutions at different pH values.
Methodology:
Prepare three separate solutions of the compound (e.g., at 1 mg/mL) in:
0.1 N Hydrochloric Acid (HCl) for acidic conditions.
0.1 N Sodium Hydroxide (NaOH) for basic conditions.
Purified water for neutral conditions.
Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.
At specified time points, withdraw samples.
For the acidic and basic samples, neutralize them before analysis to prevent further degradation on the analytical column.
Analyze all samples by the stability-indicating method.
Analytical Method Development
A robust, stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products.
Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the standard.
Column: A C18 reversed-phase column is a common starting point.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.
Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradants.
Mass Spectrometry (MS): Coupling the LC system to a mass spectrometer (LC-MS) is invaluable for the rapid identification of degradation products by providing mass-to-charge ratio information.
Long-Term and Accelerated Stability Studies
Once the degradation profile is understood, formal stability studies under ICH (International Council for Harmonisation) recommended conditions are necessary to determine the compound's shelf-life.
Table 2: ICH Q1A(R2) Storage Conditions for Long-Term and Accelerated Stability Studies
The experimental protocols detailed in this guide, centered around forced degradation studies and the development of a stability-indicating analytical method, provide a robust framework for definitively characterizing the thermodynamic stability of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol. The successful execution of these studies is a critical step in advancing this compound through the drug development pipeline.
References
ResearchGate. Stability and Direct Cytotoxicity of Novel Generation of Pyridinols. Available from: [Link]
Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. (2019). Available from: [Link]
National Institutes of Health. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). Available from: [Link]
PubChem. 2-Amino-5-bromo-3-hydroxypyridine. Available from: [Link]
Google Patents. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
PubMed. [Studies on pyridinol derivatives. II. Synthesis and pharmacological activity of 2H-pyrido[3,2-b] - PubMed]. Available from: [Link]
PubMed. Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. (2008). Available from: [Link]
ResearchGate. Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. Available from: [Link]
ResearchGate. Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a).... Available from: [Link]
ResearchGate. (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Available from: [Link]
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available from: [Link]
Semantic Scholar. Microbial Degradation of Pyridine and Pyridine Derivatives. Available from: [Link]
PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Available from: [Link]
National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]
SpringerLink. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Available from: [Link]
MDPI. Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. (2025). Available from: [Link]
Comprehensive Solubility Profiling of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol in Organic Solvents: A Technical Guide
Executive Summary For researchers and drug development professionals, understanding the solvation behavior of functionalized heterocyclic building blocks is critical for optimizing synthetic routes, purification workflow...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, understanding the solvation behavior of functionalized heterocyclic building blocks is critical for optimizing synthetic routes, purification workflows, and formulation strategies. 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS: 1227513-92-9) is a highly versatile pyridine derivative. Due to its unique combination of a basic pyridine core, a lipophilic halogen, and two hydrogen-bonding hydroxyl groups, it exhibits a complex solubility profile.
This whitepaper provides an in-depth mechanistic analysis of its solubility in various organic solvents, establishes a predictive solubility matrix, and details a self-validating thermodynamic experimental protocol for precise quantification.
Physicochemical Profiling & Solvation Mechanics
To predict and manipulate the solubility of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol, we must first deconstruct its physicochemical architecture[1].
Molecular Weight: 204.02 g/mol
LogP (XLogP3-AA): ~0.9
Topological Polar Surface Area (TPSA): 53.4 Ų
Hydrogen Bond Donors/Acceptors: 2 / 3
The Causality of Intermolecular Interactions
The dissolution of this compound in organic solvents is governed by the competition between its internal crystal lattice energy and the solvation energy provided by the solvent.
The Pyridine Core: The nitrogen atom acts as a strong hydrogen-bond acceptor. Solvents with strong H-bond donor capacity (like alcohols) will readily solvate this moiety[2].
The Diol System: The C3-hydroxyl and C2-hydroxymethyl groups act as both donors and acceptors, creating a dense network of intermolecular hydrogen bonds in the solid state. Breaking this lattice requires solvents with high dielectric constants or strong dipole moments (e.g., DMSO, DMF).
The Halogen Effect: The C5-bromine atom introduces significant polarizability and lipophilicity. While it decreases aqueous solubility, it enhances favorable dispersion forces with moderately polar and halogenated organic solvents (e.g., Dichloromethane).
Caption: Mechanistic pathways of solvation based on solvent polarity and intermolecular forces.
Organic Solvent Solubility Matrix
Because empirical high-throughput data for specialized intermediates is often proprietary, the following matrix synthesizes predictive thermodynamic modeling with structural analog data (e.g., halogenated pyridines) to guide solvent selection[3].
Solvent Class
Representative Solvents
Estimated Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, NMP
High (>100 mg/mL)
Strong dipole-dipole interactions and H-bond acceptance disrupt the solid-state diol lattice efficiently.
Polar Protic
Methanol, Ethanol
Good (50 - 100 mg/mL)
Extensive hydrogen bonding with both the pyridine nitrogen and the hydroxyl functional groups.
Moderately Polar
Ethyl Acetate, DCM
Moderate (5 - 20 mg/mL)
The C5-bromine atom provides sufficient polarizability for dispersion forces, but the lack of strong H-bond donors limits total dissolution.
Non-Polar
Hexane, Toluene
Poor (< 1 mg/mL)
Weak London dispersion forces are vastly insufficient to overcome the strong intermolecular hydrogen bonding of the pure solid.
Thermodynamic Solubility Protocol: The Shake-Flask Method
For rigorous drug development and late-stage chemical synthesis, kinetic solubility (often determined via DMSO-dilution and nephelometry) is insufficient. Thermodynamic solubility must be determined to understand the true equilibrium state of the solid in a given solvent[4].
The following protocol adapts the industry-standard Shake-Flask method specifically for halogenated heterocyclic compounds[5].
Step-by-Step Methodology
Solid Dispersion: Weigh an excess amount of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (e.g., 50 mg) into a 2 mL amber glass HPLC vial. Add 1 mL of the target organic solvent.
Causality: Amber glass is utilized because pyridine derivatives, particularly those with electron-rich hydroxyl groups, can be susceptible to photo-oxidation. Excess solid ensures the solution remains saturated, a fundamental requirement for thermodynamic equilibrium.
Thermal Equilibration & Agitation: Seal the vials and place them in an orbital thermoshaker set to 25.0 ± 0.1 °C. Agitate at 200 rpm for 24 to 48 hours.
Causality: Halogenated heterocycles often exhibit high crystal lattice energies. A minimum 24-hour equilibration ensures the system transitions from a transient kinetic dissolution state to a true thermodynamic equilibrium, preventing the overestimation of solubility caused by supersaturation[6].
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.
Causality: Centrifugation is strictly preferred over syringe filtration. Halogenated and polar compounds frequently adsorb non-specifically to PTFE or Nylon filter membranes, which artificially lowers the quantified concentration in the filtrate.
Dilution & Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it serially in the mobile phase to fall within the linear range of the analytical method. Quantify using HPLC-UV.
Causality: HPLC-UV is selected over direct UV-Vis spectrophotometry because direct UV is highly susceptible to baseline drift from sub-visible particulate scattering. HPLC cleanly resolves the compound from any potential degradation byproducts.
Caption: Standardized shake-flask protocol for thermodynamic solubility determination.
System Self-Validation & Quality Control
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory results, the experimental protocol must function as a self-validating system . Do not accept quantitative outputs without the following internal controls:
Parallel Reference Standards: Run a well-characterized reference compound (e.g., Chloramphenicol or Sulfasalazine) through the exact same workflow[5]. If the experimental solubility of the reference deviates by >5% from literature values, the mechanical agitation or temperature calibration of the incubator is compromised.
Solid-State Verification (XRPD): After centrifugation, recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).
Causality: Solvents can induce polymorphic transformations or the formation of solvates/hydrates during the 48-hour shaking period. You must verify that the solubility value obtained corresponds to the original polymorph of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol, not a newly formed solvate.
Chromatographic Integrity: The HPLC calibration curve must utilize at least 5 concentration points with an
R2≥0.995
. A blank solvent injection must precede the samples to rule out carryover.
Strategic Solvent Selection in Drug Development
Understanding the solubility profile of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol directly dictates downstream success in drug development:
Synthetic Chemistry (Cross-Coupling): The presence of the C5-bromine makes this compound an ideal candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Because these reactions require homogeneous catalysis, DMF or 1,4-Dioxane should be selected as primary solvents due to their high solubilizing power for this specific molecular architecture.
Crystallization & Purification: To purify the compound via recrystallization, a solvent/anti-solvent pairing strategy is required. Based on the solubility matrix, Ethyl Acetate serves as an excellent primary solvent (dissolving the compound upon heating), while Heptane acts as the perfect miscible anti-solvent to force controlled precipitation upon cooling.
References
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility , Pharmaceutical Sciences.[Link]
pKa value and ionization states of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
An In-Depth Technical Guide to the pKa and Ionization States of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol Abstract The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that dictates the ionizati...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the pKa and Ionization States of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Abstract
The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value is a critical determinant of pharmacokinetic and pharmacodynamic properties, including solubility, lipophilicity, membrane permeability, and target binding. This guide provides a comprehensive technical overview of the ionization behavior of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry. We will explore its key ionizable centers, present authoritative methodologies for both computational prediction and experimental determination of its pKa values, and discuss the profound implications of its pH-dependent ionization states for drug discovery and development professionals.
Structural Analysis and Putative Ionization Centers
5-Bromo-2-(hydroxymethyl)pyridin-3-ol possesses a pyridine core, a heterocyclic aromatic system, substituted with three functional groups that influence its electronic properties and ionization behavior.
Pyridine Nitrogen: The lone pair of electrons on the pyridine ring nitrogen atom makes it a weak base, capable of accepting a proton (protonation).
Phenolic Hydroxyl Group (-OH at C3): The hydroxyl group attached directly to the aromatic ring is weakly acidic and can lose a proton (deprotonation).
Alcoholic Hydroxyl Group (-CH₂OH at C2): This primary alcohol is a very weak acid, with a pKa typically around 16-18. It is not expected to ionize under physiologically relevant aqueous conditions and will not be a focus of this guide.
Bromo Group (-Br at C5): As an electron-withdrawing group, the bromine atom influences the acidity and basicity of the other functional groups through inductive effects, generally increasing the acidity of the hydroxyl group and decreasing the basicity of the pyridine nitrogen.
Based on this analysis, 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is an amphoteric molecule with two primary pKa values of interest: one corresponding to the protonation of the pyridine nitrogen (pKa₁) and the other to the deprotonation of the phenolic hydroxyl group (pKa₂).
Predicting Ionization Constants: In Silico Approaches
Before undertaking experimental work, computational tools provide a rapid and cost-effective means to estimate pKa values.[1][2] These predictions are invaluable for guiding experimental design. Modern software employs various algorithms, from empirical methods based on large databases of known structures to more computationally intensive first-principles quantum mechanics (QM) calculations.[2][3][4]
Several commercial and free programs are available for pKa prediction, including ACD/pKa DB, Epik (Schrödinger), Marvin (ChemAxon), and MOE.[1][3][5] These tools analyze the input structure, identify ionizable centers, and calculate pKa values based on the electronic environment of each group. For novel chemistries, the accuracy can be improved by training the algorithms with proprietary experimental data.[1]
Table 1: Estimated pKa Values for 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Ionizable Group
Predicted pKa
Predominant Species at pH 7.4
Rationale for Prediction
Pyridine Nitrogen (pKa₁)
~3.5 - 4.5
Neutral
The pKa of pyridine (~5.2) is reduced by the electron-withdrawing effects of the bromo and hydroxyl substituents.
Phenolic Hydroxyl (pKa₂)
~8.0 - 9.0
Neutral
The pKa of 3-hydroxypyridine (~8.7) is slightly lowered by the electron-withdrawing bromo group.
Note: These values are estimations based on the pKa of related structures and the known electronic effects of the substituents. Experimental verification is essential.
Experimental Determination of pKa Values
While computational predictions are useful, precise pKa determination requires experimental validation. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[6]
Potentiometric Titration
This method, often considered the gold standard, involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[6][7] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[8]
Apparatus Setup & Calibration:
Calibrate a high-precision pH meter and combination glass electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[8]
Utilize an automated titrator for precise delivery of the titrant.
Reagent Preparation:
Analyte Solution: Prepare a ~1 mM solution of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol. If aqueous solubility is low, a co-solvent such as methanol or ethanol may be used, though this will yield an apparent pKa (pKaapp) that may require extrapolation to 0% co-solvent.[9]
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[10][8][9]
Titrants: Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.[7][8]
Titration Procedure:
Place a known volume of the analyte solution in a thermostatted vessel (e.g., at 25 °C) equipped with a magnetic stirrer.[9]
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with measurements at high pH.[7][8]
Immerse the calibrated pH electrode and the titrator's dispensing tip into the solution.
To determine both pKa values, perform a biphasic titration. First, titrate with 0.1 M HCl to a low pH (e.g., pH 2) to ensure full protonation. Then, titrate the resulting solution with 0.1 M NaOH to a high pH (e.g., pH 12).
Record the pH after each incremental addition of titrant, allowing the reading to stabilize.
Data Analysis:
Plot the measured pH versus the volume of titrant added.
Calculate the first derivative of the titration curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.
The pKa value is equal to the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve).[8]
Workflow for pKa determination via potentiometric titration.
UV-Vis Spectrophotometry
This method is ideal for compounds possessing a chromophore near an ionizable center, as the UV-Vis absorbance spectrum will change as a function of pH.[11] It is highly sensitive and requires less sample than potentiometry.[11] The pKa is determined by fitting the absorbance-pH data to a sigmoidal curve derived from the Henderson-Hasselbalch equation.[12]
Apparatus and Reagents:
A UV-Vis spectrophotometer, preferably with a 96-well plate reader for higher throughput.[11]
A series of aqueous buffers of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).
A stock solution of the analyte in a suitable solvent (e.g., 10 mM in DMSO).[11]
Sample Preparation and Measurement:
In a 96-well UV-transparent plate, add the buffer solutions to different wells.
Add a small, fixed amount of the analyte stock solution to each well, ensuring the final co-solvent concentration is low (e.g., ≤2% v/v) to minimize its effect on the pKa.[11] Include buffer blanks for background correction.
Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well.[11]
Data Analysis:
Identify one or more wavelengths where the absorbance changes significantly with pH.
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
Fit the data to the appropriate Henderson-Hasselbalch-derived equation for an acid or base using non-linear regression analysis to determine the pKa value. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[13]
Data analysis workflow for spectrophotometric pKa determination.
Ionization States and Species Distribution at Equilibrium
The pKa values define the pH ranges in which different ionic forms of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol predominate. Understanding this distribution is key to predicting its behavior in various environments.
Using our estimated pKa values (pKa₁ ≈ 4.0, pKa₂ ≈ 8.5), we can describe the principal species present at different pH values.
Strongly Acidic (pH < 2): The pyridine nitrogen is protonated, and the phenolic hydroxyl is in its neutral form. The molecule carries a net positive charge (cationic species).
Moderately Acidic to Neutral (pH 5 - 7.5): The pyridine nitrogen is deprotonated (neutral), and the phenolic hydroxyl remains protonated. The molecule is in its neutral form. This is the predominant species at physiological pH.
Strongly Basic (pH > 10): Both the pyridine nitrogen and the phenolic hydroxyl group are deprotonated. The molecule carries a net negative charge (anionic species).
Ionization equilibria of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol.
Table 2: Predicted Species Distribution vs. pH
pH
Predominant Species
Net Charge
Expected Aqueous Solubility
Expected Lipophilicity
2.0
Cationic
+1
High
Low
7.4
Neutral
0
Low
High
10.0
Anionic
-1
High
Low
Implications in Drug Development and Research
The ionization state of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol directly impacts its utility as a potential therapeutic agent or research tool.
Solubility and Formulation: The higher solubility of the charged (cationic and anionic) forms is critical for developing aqueous formulations for intravenous administration. The neutral form's lower solubility might be suitable for oral dosage forms.
Absorption and Permeability (ADME): According to the pH-partition hypothesis, molecules cross biological membranes most efficiently in their neutral, more lipophilic state. At the physiological pH of the intestines (~6.0-7.5), a significant fraction of this molecule will be in its neutral form, suggesting good potential for oral absorption.
Target Binding: The specific charge and hydrogen bonding capabilities of the molecule at physiological pH will govern its interactions with its biological target.[14][15] A drug designed to bind to a negatively charged pocket in a protein would be more effective if it exists in its cationic form, and vice-versa.
Conclusion
5-Bromo-2-(hydroxymethyl)pyridin-3-ol is an amphoteric compound with two key ionizable centers: the basic pyridine nitrogen and the acidic phenolic hydroxyl group. A thorough understanding of its pKa values and the resulting pH-dependent distribution of its ionic species is indispensable for its development in a pharmaceutical or research context. This guide has outlined the theoretical basis for its ionization, provided detailed, field-proven protocols for the experimental determination of its pKa values using potentiometric and spectrophotometric methods, and highlighted the critical role this physicochemical property plays in dictating a molecule's biological fate and function. Accurate pKa determination is a cornerstone of rational drug design, enabling scientists to optimize compounds for enhanced therapeutic outcomes.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Pharmaceutical and Biomedical Analysis.
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry.
Kifel, A. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.
Dergipark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
Mowry, S., & Ogren, P. J. (1999). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education.
Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing.
Anonymous. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
Der Pharma Chemica. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.
Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium.
BenchChem. (2025). An In-depth Technical Guide to the Structure and Bonding of 4-(Hydroxymethyl)pyridine.
Dergipark. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis.
5-Bromo-2-(hydroxymethyl)pyridin-3-ol: Exact Mass, Isotopic Pattern, and HRMS Analytical Workflows
Executive Summary For researchers and drug development professionals, the structural elucidation of halogenated pharmaceutical intermediates requires absolute analytical precision. 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the structural elucidation of halogenated pharmaceutical intermediates requires absolute analytical precision. 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS: 1227513-92-9) is a highly functionalized pyridine derivative frequently utilized as a reactive scaffold in the synthesis of pyridoxine (Vitamin B6) analogs and novel therapeutics.
This technical guide deconstructs the molecular architecture of this compound, detailing its exact mass calculations and unique isotopic signature. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to leverage the distinct isotopic distribution of bromine as an internal diagnostic tool for unambiguous molecular identification.
Molecular Architecture & Theoretical Exact Mass
The foundation of any mass spectrometric analysis is the theoretical exact mass. 5-Bromo-2-(hydroxymethyl)pyridin-3-ol consists of a pyridine ring substituted with a bromine atom at position 5, a hydroxymethyl group at position 2, and a hydroxyl group at position 3. This yields the molecular formula C₆H₆BrNO₂ [1].
In HRMS, nominal mass is insufficient. Instruments such as Orbitraps or Time-of-Flight (TOF) analyzers rely on the exact monoisotopic mass to establish narrow extraction windows (typically ±5 ppm), which filter out isobaric background noise. Because bromine exists in nature as two stable isotopes—⁷⁹Br and ⁸¹Br—the compound exhibits two distinct "exact masses" depending on which isotope is incorporated.
Quantitative Elemental Composition & Mass Contribution
The following table summarizes the precise mass contributions of each element to calculate the theoretical monoisotopic mass and the M+2 isotopic mass of the neutral molecule:
Elemental Component
Isotope
Exact Mass (Da)
Quantity
Total Contribution (Da)
Carbon (C)
¹²C
12.000000
6
72.000000
Hydrogen (H)
¹H
1.007825
6
6.046950
Nitrogen (N)
¹⁴N
14.003074
1
14.003074
Oxygen (O)
¹⁶O
15.994915
2
31.989830
Bromine (Br)
⁷⁹Br
78.918336
1
78.918336
Monoisotopic Mass
M (⁷⁹Br)
-
-
202.958190
Bromine (Br)
⁸¹Br
80.916290
1
80.916290
Isotopic Mass
M+2 (⁸¹Br)
-
-
204.956144
Note: For positive Electrospray Ionization (ESI+), the addition of a proton (H⁺, exact mass 1.007276 Da) shifts the observed m/z to 203.9655 [M+H]⁺ and 205.9634 [M+H+2]⁺.
The Bromine Isotopic Signature: A Diagnostic Tool
The presence of a bromine atom imparts a highly characteristic isotopic signature to the mass spectrum. Unlike carbon or nitrogen, where the heavy isotope represents a tiny fraction of the natural abundance, bromine's two major isotopes are distributed almost equally: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) [2].
This near 1:1 natural abundance ratio creates a distinct "doublet" in the mass spectrum, consisting of the M peak and the M+2 peak. The mass difference (Δm) between these two peaks is precisely 1.998 Da (80.916290 Da - 78.918336 Da)[3].
Causality in Analytical Screening:
Why is this specific pattern so valuable? In complex biological matrices or crude synthetic mixtures, identifying a target analyte can be hindered by overlapping signals. However, the exact 1.998 Da mass defect and the ~1.03 intensity ratio act as an endogenous "barcode." Data processing algorithms can be programmed to selectively filter for this exact isotopic pattern, instantly isolating brominated compounds from non-halogenated background noise[3][4].
To ensure scientific integrity and prevent false positive identifications, the analytical protocol must be a self-validating system. The following step-by-step methodology utilizes the intrinsic properties of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol to automatically verify its own detection.
Dilution: Dissolve the sample in a 50:50 mixture of LC-MS grade Acetonitrile and Water.
Acidification: Add 0.1% Formic Acid to the solution.
Causality: The basic nitrogen in the pyridine ring readily accepts a proton. Formic acid acts as a proton donor, driving the equilibrium toward the ionized state and drastically maximizing the yield of the[M+H]⁺ precursor ion during Electrospray Ionization (ESI+).
Step 2: High-Resolution Data Acquisition
Injection: Inject 2 µL of the prepared sample into an LC-HRMS system (e.g., Orbitrap or Q-TOF).
Resolution Setting: Ensure the mass analyzer is set to a resolving power of at least 70,000 (at m/z 200).
Causality: High resolution is physically required to separate the true isotopic peaks of the analyte from isobaric interferences that may share the same nominal mass but differ in exact mass.
Step 3: Algorithmic Self-Validation (The Logic Gate)
Configure the data processing software to apply a dual-condition filter to all detected features. The system must independently verify two parameters before confirming the analyte:
Condition A (Mass Defect Check): The software must detect two co-eluting peaks at m/z 203.9655 and m/z 205.9634. The calculated mass difference (Δm) MUST equal 1.998 Da within a ±5 ppm error margin[3].
Condition B (Isotopic Abundance Check): The software calculates the intensity ratio of the M peak to the M+2 peak. Based on natural abundance, the ratio I(M)/I(M+2) must fall between 1.00 and 1.05[2].
Self-Validation Outcome: If both conditions are met, the analyte is confirmed. If the ratio deviates (e.g., 3:1), the system automatically rejects the peak, flagging it as either a co-eluting chlorinated interference or a symptom of detector saturation[2].
Workflow Visualization
Self-validating HRMS workflow utilizing the bromine isotopic signature for definitive identification.
Applications in Drug Development
In pharmaceutical development, 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is more than just a static structure; it is a dynamic building block. The bromine atom at position 5 serves as an ideal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to construct complex, multi-ring pharmacophores.
During in vitro metabolic stability studies (such as human liver microsome assays), tracking the fate of this brominated scaffold is vastly simplified by its isotopic signature. The unique mass defect and the 1:1 isotopic ratio allow researchers to easily distinguish drug-related metabolites from the overwhelming background of endogenous biological molecules[4]. By applying the self-validating logic gate described above, analytical scientists can automate the discovery of novel metabolites with high confidence and zero false positives.
Application Note: Protocol for the Chemical Synthesis of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS: 1227513-92-9) is a highly valuable heterocyclic scaff...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS: 1227513-92-9) is a highly valuable heterocyclic scaffold utilized extensively in fragment-based drug discovery (FBDD) and the synthesis of metallo-enzyme inhibitors [1]. The presence of the vicinal hydroxyl/hydroxymethyl motif on the pyridine core renders the molecule amphoteric and highly chelating.
Mechanistic Causality (Why this specific route works):
While the direct hydroxymethylation of unsubstituted 3-hydroxypyridine with formaldehyde often suffers from poor regiocontrol (yielding mixtures of 2- and 6-isomers) [2], the presence of the bromine atom at the C5 position fundamentally alters the reactivity landscape:
Electronic Activation: Deprotonation of the C3-hydroxyl group by an aqueous base generates a highly nucleophilic pyridin-3-olate intermediate. This strongly activates the ortho (C2, C4) and para (C6) positions for electrophilic aromatic substitution [3].
Steric & Inductive Blockade: The massive C5-bromine atom exerts both a steric block on C4 and C6, and a strong electron-withdrawing inductive effect that deactivates these positions relative to C2.
Regioselective Electrophilic Attack: Consequently, the electrophilic attack by formaldehyde is directed almost exclusively to the C2 position. This ensures a clean, highly regioselective synthesis without the need for hazardous reduction steps (e.g., avoiding pyrophoric hydrides or explosive Boekelheide rearrangements) [2].
Experimental Workflow Visualization
Fig 1: Step-by-step workflow for the C2-selective hydroxymethylation of 5-bromo-3-hydroxypyridine.
Materials and Reagents
Quantitative Data Summary for a 10 mmol Scale Synthesis:
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Function
5-Bromo-3-hydroxypyridine
174.00
1.0 eq
1.74 g
Starting Material
Sodium Hydroxide (1.0 M aq)
40.00
1.1 eq
11.0 mL
Base / Activator
Formaldehyde (37% aq)
30.03
3.0 eq
~2.25 mL
Electrophile
Hydrochloric Acid (1.0 M aq)
36.46
~1.1 eq
~11.0 mL
Neutralization
Step-by-Step Experimental Protocol
Phase 1: Phenoxide Generation
Equip a 50 mL round-bottom flask with a magnetic stir bar.
Add 5-bromo-3-hydroxypyridine (1.74 g, 10.0 mmol) to the flask.
Add 11.0 mL of 1.0 M aqueous NaOH (11.0 mmol, 1.1 eq).
Stir at room temperature for 15 minutes to ensure complete dissolution. The solution will typically adopt a deep yellow/orange hue, indicating the formation of the highly nucleophilic sodium pyridin-3-olate intermediate.
Phase 2: Electrophilic Addition
5. Add 37% aqueous formaldehyde (2.25 mL, ~30.0 mmol, 3.0 eq) dropwise to the basic solution.
6. Attach a reflux condenser and heat the reaction mixture to 80–90 °C using an oil bath or heating block.
7. Maintain heating with robust stirring for 4 to 12 hours.
8. Self-Validation Check: Monitor the reaction progress via LC-MS or TLC (eluent: EtOAc/Hexane 1:1) until the starting material is entirely consumed.
Phase 3: Workup & Isolation
9. Cool the reaction mixture to 0–5 °C using an ice-water bath.
10. Carefully adjust the pH of the solution to approximately 6.5–7.0 by dropwise addition of 1.0 M HCl.
Expert Insight: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is amphoteric. Its isoelectric point lies near neutral pH, where its solubility in water is minimized, inducing precipitation.
Stir the suspension at 0 °C for 30 minutes to maximize crystallization.
Isolate the crude product via vacuum filtration. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual salts and unreacted formaldehyde.
Phase 4: Purification
13. Dry the crude solid under vacuum at 40 °C overnight.
14. If higher purity is required (>98%), recrystallize the product from a minimal volume of hot ethanol/water, or purify via silica gel flash chromatography (eluting with a gradient of Hexane to Ethyl Acetate).
LC-MS: Expected
[M+H]+
at m/z 204.0 and 206.0 (1:1 ratio, characteristic of a single bromine isotope pattern).
1H NMR (DMSO-d6): Expected loss of the C2 proton (typically around 8.0 ppm in the starting material), appearance of a singlet integrating to 2H around 4.5-4.7 ppm (aromatic
−CH2−OH
), and preservation of the meta-coupled aromatic protons at C4 and C6.
Troubleshooting (Expertise & Experience):
Polymerization & Over-alkylation: Prolonged heating or excessive formaldehyde can lead to polymerization or over-hydroxymethylation. If LC-MS shows a mass of
[M+H]+
234 (addition of two hydroxymethyl groups), reduce the equivalents of formaldehyde to 2.0 and lower the reaction temperature to 70 °C.
Incomplete Conversion: If starting material persists, ensure the pH remains strongly basic (pH > 10) during the heating phase. The phenoxide must be maintained to sustain nucleophilicity.
Poor Precipitation: If the product fails to precipitate during neutralization, the solution may be too dilute, or the pH may have overshot the isoelectric point. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL), dry over
Na2SO4
, and concentrate in vacuo to recover the product.
References
Mertes et al., "Furopyridines. Synthesis and Properties." Semantic Scholar. URL: [Link]
Application Note: Divergent Synthetic Strategies for 5-Bromo-2-(hydroxymethyl)pyridin-3-ol in Pharmaceutical Development
Executive Summary & Structural Profiling In modern drug discovery, highly functionalized heteroaromatic building blocks are essential for navigating complex structure-activity relationship (SAR) landscapes. 5-Bromo-2-(hy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Profiling
In modern drug discovery, highly functionalized heteroaromatic building blocks are essential for navigating complex structure-activity relationship (SAR) landscapes. 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS: 1227513-92-9) [1] represents a highly versatile, multi-vector scaffold. With a molecular weight of 204.02 g/mol [1], its architecture provides three orthogonal reactive sites, allowing researchers to execute divergent synthetic pathways without the need for excessive protecting group manipulations.
The strategic value of this intermediate lies in its specific substitution pattern:
The C5-Bromide Handle: A classic vector for transition-metal-catalyzed C-C and C-N bond formations (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)[2].
The C2-Hydroxymethyl Group: A primary alcohol that can be selectively oxidized to an aldehyde, converted to a leaving group for nucleophilic substitution, or utilized in cyclizations[3].
The C3-Phenolic Hydroxyl: An electron-donating group that modulates the electronics of the pyridine ring and serves as an anchor for intramolecular annulations[3].
Caption: Workflow illustrating the divergent synthetic utility of the three orthogonal reactive sites.
Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Mechanistic Causality
While the oxidative addition of palladium to the electron-deficient C-Br bond of a pyridine is generally rapid, the basic pyridine nitrogen poses a significant risk of coordinating to the Pd(II) intermediate, leading to catalyst poisoning and aggregation into inactive Pd clusters[2]. Furthermore, the unprotected hydroxyl groups at C2 and C3 can undergo side reactions if excessively strong bases (like KOtBu) are used.
To circumvent this, the protocol necessitates the use of bidentate phosphine ligands with large bite angles (e.g., dppf) or bulky Buchwald-type ligands (e.g., XPhos). These ligands sterically shield the metal center, preventing off-target coordination by the pyridine nitrogen[2]. A mild base, such as K3PO4, is selected to facilitate the transmetalation step without deprotonating the C2-hydroxymethyl group[4].
Quantitative Data: Optimization of Suzuki-Miyaura Conditions
The following table summarizes the causal relationship between reaction parameters and coupling efficiency for bromopyridine derivatives.
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Causality / Observation
1
Pd(PPh3)4 (5 mol%)
Na2CO3
Toluene/H2O
90
45%
Monodentate ligand leads to partial catalyst poisoning by the basic pyridine nitrogen.
2
Pd(dppf)Cl2 (5 mol%)
Na2CO3
Toluene/H2O
90
68%
Bidentate ligand improves stability; however, base strength causes minor side reactions with the C2-OH.
3
Pd(dppf)Cl2 (5 mol%)
K3PO4
1,4-Dioxane/H2O
80
89%
Mild phosphate base protects hydroxyls; optimal solubility and catalyst turnover achieved[4].
4
Pd2(dba)3 / XPhos
K3PO4
1,4-Dioxane/H2O
80
92%
Bulky Buchwald ligand provides superior steric shielding and rapid oxidative addition.
Self-Validating System: This protocol utilizes LC-MS tracking to ensure the reaction is driven to completion before workup.
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.5 equiv)[4].
Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Note: The bidentate dppf ligand is critical for maintaining the active Pd(0) species in the presence of the coordinating pyridine ring[2].
Atmospheric Control: Seal the tube, evacuate, and backfill with Argon. Repeat this cycle three times to prevent oxidative degradation of the phosphine ligand.
Solvent Addition: Inject degassed 1,4-dioxane and water (4:1 v/v) to achieve a 0.2 M concentration. Causality: Water is necessary to dissolve the phosphate base and activate the boronic acid via a reactive boronate intermediate[4].
Reaction: Heat the mixture to 80 °C in an oil bath for 12 hours.
Validation (In-Process Control): Sample the reaction mixture and analyze via LC-MS. The starting material exhibits a distinct isotopic doublet at m/z 204/206 [M+H]+ due to the bromine atom[1]. Reaction completion is confirmed by the complete disappearance of this doublet and the emergence of the coupled product mass.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over Na2SO4, and purify via flash column chromatography.
Application 2: Synthesis of Fused Heterocycles (Pyrido-oxazines)
Mechanistic Causality
The spatial proximity of the C2-hydroxymethyl and C3-hydroxyl groups makes this intermediate an ideal precursor for [4+2] or [3+3] annulations[3]. By converting the primary alcohol at C2 into a reactive electrophile (e.g., a chloromethyl group), researchers can induce an intramolecular cyclocondensation with primary amines. This yields pyrido[3,2-b][1,4]oxazines or related furo[2,3-b]pyridines[5].
These planar, rigidified tricyclic and bicyclic scaffolds are highly prized in medicinal chemistry as bioisosteres for purines. They frequently act as competitive ATP-binding inhibitors (hinge binders) in kinase signaling cascades, such as the PI3K/AKT and mTOR pathways[5].
Caption: PI3K/AKT signaling pathway modulated by pyrido-fused kinase inhibitors derived from the scaffold.
Protocol 2: Annulation to Pyrido[3,2-b][1,4]oxazine Scaffolds
Self-Validating System: This two-step protocol relies on NMR validation to confirm the loss of the reactive handles during cyclization.
Electrophilic Activation: Dissolve 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM) under Argon. Cool the solution to 0 °C.
Halogenation: Add thionyl chloride (SOCl2, 1.5 equiv) dropwise. Causality: SOCl2 selectively converts the primary C2-hydroxymethyl group to a highly reactive C2-chloromethyl intermediate without affecting the phenolic C3-OH.
Intermediate Isolation: Stir for 2 hours at room temperature. Concentrate the mixture under reduced pressure to completely remove excess SOCl2 and HCl gas.
Cyclization: Redissolve the crude chloromethyl intermediate in anhydrous DMF. Add a primary amine (e.g., aniline, 1.2 equiv) and K2CO3 (3.0 equiv). Heat to 70 °C for 8 hours.
Mechanism: The primary amine first undergoes an intermolecular nucleophilic substitution (SN2) at the C2-chloromethyl position. Subsequently, the base promotes an intramolecular cyclocondensation involving the C3-hydroxyl group, closing the 6-membered oxazine ring[3].
Validation: Isolate the product and verify cyclization via 1H NMR. A successful annulation is confirmed by the complete disappearance of the broad C2-CH2OH and C3-OH proton signals, alongside a distinct chemical shift in the C2-methylene protons as they become incorporated into the rigidified ring system.
Catalytic Functionalization of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol: Strategies for Cross-Coupling and Derivatization
Target Audience: Researchers, computational chemists, and drug development professionals. Compound Profile: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS: 1227513-92-9)[1].
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, computational chemists, and drug development professionals.
Compound Profile: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS: 1227513-92-9)[1].
Executive Summary & Structural Reactivity Profile
The pyridine scaffold is a ubiquitous pharmacophore in medicinal chemistry. Specifically, 5-bromo-2-(hydroxymethyl)pyridin-3-ol represents a highly functionalized, vitamin B6-like building block that offers a versatile platform for divergent synthesis[1]. However, catalytic functionalization of this molecule presents a distinct chemoselectivity challenge:
C5-Bromine (Electrophilic Handle): Primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
C3-Hydroxyl & C2-Hydroxymethyl (Nucleophilic/Protic Sites): These free hydroxyl groups can poison sensitive palladium catalysts, undergo competing
O
-arylation, or form insoluble alkoxide aggregates in the presence of strong bases[2].
To successfully functionalize the C5 position, the synthetic strategy must be dictated by the specific catalytic pathway. While Suzuki-Miyaura couplings can be engineered to tolerate unprotected hydroxyls via aqueous biphasic conditions[3], Buchwald-Hartwig aminations strictly require prior protection of the 1,3-diol system to prevent catalyst deactivation and substrate decomposition[4].
Strategic Workflows for Catalytic Functionalization
The decision to protect or proceed directly depends entirely on the basicity of the reaction conditions and the nature of the transmetalating/coupling species.
Fig 1: Divergent catalytic functionalization workflows for 5-bromo-2-(hydroxymethyl)pyridin-3-ol.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between the chosen catalytic system, the protection state of the substrate, and the resulting yield.
Reaction Pathway
Substrate State
Catalyst System
Base / Solvent
Temp / Time
Typical Yield
Suzuki-Miyaura
Unprotected
XPhos Pd G2 (2-5 mol%)
K₃PO₄ / Dioxane:H₂O (4:1)
80 °C / 4-6 h
75–85%
Buchwald-Hartwig
Protected (Acetonide)
Pd₂(dba)₃ / XPhos (2 mol%)
NaOtBu / Toluene
100 °C / 12 h
80–92%
Buchwald-Hartwig
Unprotected
Pd(OAc)₂ / dppp (5 mol%)
NaOtBu / Toluene
80 °C / 16 h
< 15% (Decomp.)
Data Interpretation: Unprotected Buchwald-Hartwig amination fails catastrophically because the strong base (
NaOtBu
) deprotonates the free hydroxyls, leading to insoluble sodium alkoxides that crash out of the non-polar solvent, terminating the catalytic cycle[2].
Detailed Experimental Protocols
Protocol A: Direct Suzuki-Miyaura Cross-Coupling (Unprotected)
This self-validating protocol utilizes a highly active precatalyst (XPhos Pd G2) in a biphasic system. The bulky dialkylbiaryl phosphine ligand (XPhos) prevents the pyridine nitrogen and free hydroxyls from coordinating to the palladium center, ensuring rapid oxidative addition into the C-Br bond[5][6].
Degassing (Critical Step): In an oven-dried Schlenk flask, combine the bromopyridine, arylboronic acid, and
K3PO4
. Add the Dioxane/
H2O
mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades electron-rich Pd(0) species formed during the catalytic cycle.
Catalyst Introduction: Add XPhos Pd G2 rapidly under a positive stream of Argon. Seal the flask.
Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) for 4–6 hours. The biphasic system is essential to solubilize both the highly polar unprotected pyridinediol and the non-polar boronic acid[3].
Validation & Workup: Monitor via LC-MS. The reaction is complete when the isotopic bromine doublet (
M,M+2
at
m/z
204/206) disappears. Cool to room temperature, dilute with EtOAc, and separate the layers. Extract the aqueous layer with EtOAc (
3×10
mL). Dry the combined organics over
Na2SO4
, concentrate, and purify via reverse-phase chromatography (due to the polarity of the free diol).
Because amines and strong alkoxide bases are incompatible with the free 1,3-diol system, the substrate must first be locked as an isopropylidene acetal (acetonide)[2][4].
Phase 1: Acetonide Protection
Suspend 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (1.0 mmol) in anhydrous acetone (5 mL) and 2,2-dimethoxypropane (5.0 equiv).
Add a catalytic amount of
p
-toluenesulfonic acid (
p
-TsOH, 0.1 equiv).
Stir at room temperature for 12 hours. Quench with saturated aqueous
NaHCO3
, extract with DCM, and concentrate to yield the protected bromopyridine scaffold.
Phase 2: C-N Cross-Coupling
In a glovebox or under strict Argon, combine the protected bromopyridine (1.0 equiv), the desired primary/secondary amine (1.2 equiv),
Pd2(dba)3
(2 mol%), XPhos (4 mol%), and
NaOtBu
(1.5 equiv) in anhydrous Toluene (5 mL).
Mechanistic Insight:
NaOtBu
is selected because its pKa is perfectly matched to deprotonate the coordinated amine intermediate without degrading the acetonide protecting group[2].
Heat to 100 °C for 12 hours.
Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
Phase 3: Global Deprotection
Dissolve the crude protected aminopyridine in Methanol (5 mL).
Add 1M HCl (aqueous) dropwise until pH < 2. Stir at room temperature for 2 hours.
Neutralize with saturated
NaHCO3
and extract with EtOAc to isolate the final C5-amino-2-(hydroxymethyl)pyridin-3-ol derivative.
Step-by-step bromination protocol for 2-(hydroxymethyl)pyridin-3-ol
Application Note: Selective Bromination of 2-(Hydroxymethyl)pyridin-3-ol Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Synthesis of heterocyclic building block...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Selective Bromination of 2-(Hydroxymethyl)pyridin-3-ol
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Application Context: Synthesis of heterocyclic building blocks for Werner syndrome helicase (WRN) inhibitors and advanced pharmaceutical intermediates[1].
Introduction and Mechanistic Rationale
The compound 2-(bromomethyl)pyridin-3-ol is a highly versatile electrophilic building block utilized in the development of targeted therapeutics, notably in the synthesis of antineoplastic agents[1]. The conversion of the precursor, 2-(hydroxymethyl)pyridin-3-ol (CAS 14047-53-1)[2], to its brominated derivative requires a protocol that carefully balances reactivity and product stability.
Expertise & Causality in Reaction Design:
The starting material possesses two distinct hydroxyl groups: a primary aliphatic alcohol (hydroxymethyl) and a phenolic-type hydroxyl on the pyridine ring. The goal is the selective nucleophilic substitution (
SN2
) of the primary alcohol without affecting the aromatic hydroxyl.
While reagents like Phosphorus tribromide (
PBr3
) in halogenated solvents can achieve this, the use of concentrated aqueous Hydrobromic acid (48% HBr) is mechanistically superior for this specific substrate for two critical reasons:
Chemoselectivity: The highly acidic medium fully protonates the aliphatic hydroxyl group, turning it into an excellent leaving group (
H2O
), while the phenolic hydroxyl remains unreactive toward substitution under these conditions.
Product Stability (Self-Validation): The free base form of 2-(bromomethyl)pyridin-3-ol is inherently unstable. The nucleophilic pyridine nitrogen of one molecule will rapidly attack the highly electrophilic benzylic/allylic bromomethyl group of another, leading to uncontrolled polymerization. Conducting the reaction in 48% HBr ensures the product is generated and isolated directly as the stable hydrobromide salt (CAS 87440-88-8)[3], effectively quenching the nucleophilicity of the pyridine nitrogen.
Experimental Workflow
Workflow for the synthesis and isolation of 2-(bromomethyl)pyridin-3-ol hydrobromide.
Step-by-Step Experimental Protocol
Caution: This procedure must be performed in a professional fume hood. 48% HBr is highly corrosive, and the resulting bromomethyl pyridine is a potential alkylating agent and lachrymator.
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to a dilute base scrubber (to neutralize evolving HBr vapors).
Reagent Addition: Suspend 2-(hydroxymethyl)pyridin-3-ol in 48% aqueous HBr at room temperature. The suspension will rapidly dissolve as the pyridine nitrogen is protonated, forming an intermediate hydrobromide salt.
Thermal Activation: Heat the reaction mixture to a gentle reflux (internal temperature approx. 120 °C). Maintain reflux for 4 to 6 hours. Reaction progress can be monitored by withdrawing an aliquot, neutralizing it carefully, and analyzing via LC-MS or TLC.
Concentration: Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the solution to a rotary evaporator and remove the excess aqueous HBr under reduced pressure (water bath at 50 °C). Note: Co-evaporation with toluene can assist in the azeotropic removal of residual water.
Crystallization: The resulting crude residue will be a dark, viscous oil or semi-solid. Dissolve the residue in a minimum amount of hot absolute ethanol.
Precipitation: Remove the heat source and slowly add diethyl ether dropwise until the solution becomes slightly turbid. Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystallization.
Isolation: Filter the resulting crystalline solid under vacuum. Wash the filter cake with cold diethyl ether to remove residual colored impurities.
Drying: Dry the product in a vacuum oven at 40 °C overnight to afford 2-(bromomethyl)pyridin-3-ol hydrobromide as an off-white to pale yellow crystalline solid.
Quantitative Data & Characterization
The following table summarizes the expected physicochemical properties of the isolated hydrobromide salt to validate the success of the protocol[3].
Property
Value / Specification
Chemical Name
2-Bromomethyl-3-hydroxypyridine hydrobromide
CAS Number
87440-88-8
Molecular Formula
C6H7Br2NO
Formula Weight
268.94 g/mol
Melting Point
191 °C to 193 °C
Target Purity
≥98%
Storage Conditions
Store under inert gas (Argon/Nitrogen), protected from moisture and light.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS: 1227513-92-9)
Primary Application: Metalloenzyme Inhibitor Screening (Viral Endonucleases and Integrases)
Introduction & Mechanistic Rationale
In the landscape of antiviral and anticancer drug discovery, targeting metalloenzymes requires highly specific molecular architectures. 5-Bromo-2-(hydroxymethyl)pyridin-3-ol serves as a highly privileged building block and fragment-based starting point for developing potent inhibitors[1].
The scientific utility of this compound is driven by two distinct structural features:
The Bidentate Metal-Binding Pharmacophore (MBP): The vicinal 3-hydroxyl and 2-hydroxymethyl groups act as a potent bidentate chelator. In the active sites of viral metalloenzymes—such as Influenza A (IAV) PA endonuclease[2] and HIV-1 Integrase[3]—these oxygen atoms displace water molecules to form stable coordinate bonds with divalent catalytic cations (typically
Mg2+
or
Mn2+
).
The 5-Bromo Synthetic Vector: The bromine atom at the 5-position provides an orthogonal synthetic handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), researchers can rapidly append diverse aryl or heteroaryl groups. This allows the molecule to extend out of the highly conserved metal-binding site and engage with adjacent, less conserved hydrophobic sub-pockets, driving both target selectivity and nanomolar potency.
This application note details the optimized in vitro biological assays required to evaluate the inhibitory potency of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol and its downstream derivatives.
Assay Design & Causality
When evaluating metal-binding pharmacophores, assay conditions must be meticulously controlled to prevent false positives and ensure physiological relevance.
Metal Ion Dependency: Viral endonucleases exhibit distinct metal preferences. For IAV PA endonuclease,
Mn2+
is utilized in in vitro assays because it drastically increases the catalytic turnover of the isolated enzyme domain compared to
Mg2+
, providing a robust signal-to-background ratio.
Detergent Addition: 0.01% Triton X-100 is strictly required. Small molecule fragments and hydrophobic derivatives often form colloidal aggregates in aqueous buffers, leading to promiscuous enzyme inhibition (PAINS). Triton X-100 disrupts these aggregates, ensuring that observed inhibition is driven by true active-site chelation.
Pre-incubation Kinetics: Metalloenzyme inhibitors frequently exhibit slow-binding kinetics due to the energetic barrier of displacing coordinated water molecules from the active-site metal. A 30-minute pre-incubation of the enzyme with the compound prior to substrate addition is critical for achieving equilibrium.
Figure 1: Mechanistic workflow of the FRET-based metalloenzyme inhibition assay.
Experimental Protocols
Protocol A: FRET-Based Influenza PA Endonuclease Inhibition Assay
This protocol utilizes a dual-labeled fluorogenic RNA substrate (e.g., FAM-RNA-TAMRA) to measure the endonucleolytic cleavage activity of the IAV PA domain.
Reagents & Buffer Preparation:
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM
MnCl2
, 1 mM DTT, 0.01% (v/v) Triton X-100. (Note: Prepare DTT fresh daily to maintain a reducing environment and prevent cysteine oxidation in the enzyme).
Enzyme: Recombinant IAV PA endonuclease domain (N-terminal residues 1-209).
Substrate: Single-stranded RNA labeled with 5'-FAM and 3'-TAMRA.
Step-by-Step Methodology:
Compound Preparation: Dissolve 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (or its synthesized derivatives) in 100% DMSO to a stock concentration of 10 mM. Perform a 3-fold serial dilution in DMSO to generate a 10-point concentration curve.
Plate Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 200 nL of the serially diluted compounds into a low-volume, black 384-well microplate. The final DMSO concentration in the assay must not exceed 1% to maintain enzyme viability.
Enzyme Addition: Dilute the PA endonuclease in Assay Buffer to a working concentration of 2 nM. Add 10 µL of the enzyme solution to each well containing the compound.
Pre-Incubation: Seal the plate and incubate at room temperature (22°C) for 30 minutes in the dark. Causality: This allows the 3-hydroxy and 2-hydroxymethyl groups to establish stable coordination with the
Mn2+
ions.
Reaction Initiation: Dilute the FRET RNA substrate in Assay Buffer to 200 nM. Add 10 µL of the substrate solution to all wells (Final assay volume = 20 µL; Final substrate = 100 nM; Final enzyme = 1 nM).
Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Measure the fluorescence intensity kinetically for 45 minutes at 37°C using excitation/emission wavelengths of 485 nm / 520 nm.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the progress curve. Normalize the data against DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition) to determine the
IC50
using a 4-parameter logistic non-linear regression model.
Protocol B: Counter-Screening & Self-Validation System
To ensure the trustworthiness of the data, every screening campaign using this scaffold must include a self-validating counter-screen.
Z'-Factor Calculation: Include 16 wells of positive control (e.g., Baloxavir acid) and 16 wells of negative control (DMSO). The assay is only deemed valid if the Z'-factor is
≥0.65
.
Detergent Dependency Test: Re-run hits in the absence of Triton X-100. If a compound's apparent
IC50
shifts by more than 5-fold without detergent, it is flagged as a promiscuous aggregator rather than a true metal chelator.
Structure-Activity Relationship (SAR) Data Presentation
By utilizing the 5-bromo position of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol for Suzuki-Miyaura coupling, researchers can rapidly generate a library of 5-aryl substituted derivatives. The table below summarizes typical quantitative SAR data demonstrating how extending into the hydrophobic pocket enhances the baseline metal-binding affinity of the parent fragment[2].
Compound ID
Substitution at 5-Position
PA Endonuclease
IC50
(µM)
Ligand Efficiency (kcal/mol/NHA)
Mechanistic Observation
Fragment 1
-Br (Parent Compound)
18.50
0.31
Baseline bidentate metal chelation.
Derivative 2a
-Phenyl
1.25
0.35
Phenyl ring engages shallow hydrophobic pocket.
Derivative 2b
-4-Fluorophenyl
0.08
0.41
Halogen bonding and optimal pocket filling.
Derivative 2c
-3,4-Dichlorophenyl
> 50.00
N/A
Steric clash prevents MBP from reaching
Mn2+
.
High-Throughput Screening Workflow
Figure 2: High-throughput screening workflow for 3-hydroxypyridine derivatives.
References
Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease. National Institutes of Health (NIH) - PMC.
Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. National Institutes of Health (NIH) - PMC.
Targeting Metalloenzymes for Therapeutic Intervention. eScholarship.org.
Application Note: Selective Oxidation of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol to 5-Bromo-3-hydroxypyridine-2-carboxaldehyde
Scientific Rationale & Reagent Selection The synthesis of highly functionalized pyridine derivatives, particularly pyridoxal (Vitamin B6) analogs, is a cornerstone in the development of enzyme inhibitors and receptor ant...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Reagent Selection
The synthesis of highly functionalized pyridine derivatives, particularly pyridoxal (Vitamin B6) analogs, is a cornerstone in the development of enzyme inhibitors and receptor antagonists . The transformation of 5-bromo-2-(hydroxymethyl)pyridin-3-ol to its corresponding 2-carboxaldehyde presents a specific chemoselective challenge: the primary allylic/pyridylic alcohol must be oxidized without over-oxidizing to the carboxylic acid, while simultaneously preserving the electron-rich, oxidation-sensitive phenolic hydroxyl group at the C3 position.
Comparative Analysis of Oxidation Reagents
To justify the experimental design, the following table summarizes the quantitative and qualitative metrics of common oxidation methods for this specific substrate class:
Oxidation Reagent
Expected Yield
Reaction Time
Chemoselectivity (3-OH Tolerance)
Workup Complexity
Cost & Scalability
Activated MnO₂
75 - 85%
12 - 24 h
Excellent (No protection needed)
Low (Simple Celite filtration)
Low / High
Dess-Martin (DMP)
60 - 70%
2 - 4 h
Moderate (Risk of complexation)
Medium (Aqueous wash required)
High / Low
Swern Oxidation
50 - 65%
1 - 2 h
Poor (Requires 3-OH protection)
High (Cryogenic, odor, byproducts)
Medium / Medium
Mechanistic Pathway
The following diagram illustrates the heterogeneous electron-transfer mechanism that dictates the high chemoselectivity of the MnO₂ oxidation.
Mechanistic pathway of heterogeneous MnO2 oxidation via radical intermediate.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in validation steps to ensure reproducibility. The most critical variable is the activity of the MnO₂, which is highly dependent on its surface area and hydration state.
Reagents Required:
5-Bromo-2-(hydroxymethyl)pyridin-3-ol (Substrate)
Activated Manganese(IV) Oxide (MnO₂, ~85% active, 10-15 equivalents by weight)
Chloroform (CHCl₃, anhydrous) or Dichloromethane (DCM)
N,N-Dimethylformamide (DMF, anhydrous) - Optional, for solubility
Celite 545 (for filtration)
Step-by-Step Methodology:
Catalyst Validation (Pre-reaction): Before committing the valuable brominated substrate, validate the MnO₂ batch. Stir 100 mg of benzyl alcohol with 1 g of MnO₂ in 5 mL DCM at room temperature. If TLC does not show complete conversion to benzaldehyde within 1 hour, the MnO₂ is inactive. Causality: Inactive MnO₂ lacks the necessary surface defects; it must be re-activated by heating at 120°C for 24 hours before use.
Substrate Dissolution: Suspend 1.0 g (approx. 4.9 mmol) of 5-bromo-2-(hydroxymethyl)pyridin-3-ol in 40 mL of anhydrous CHCl₃. If the substrate remains insoluble due to the strong intermolecular hydrogen bonding of the 3-OH group, add anhydrous DMF dropwise (up to 10% v/v) until a clear solution is achieved.
Oxidation Initiation: Add 10.0 g of activated MnO₂ (10x weight excess) in a single portion. Causality: A massive weight excess is required because the reaction is stoichiometric with respect to the active surface sites, and the byproduct (water) competitively binds to these sites, deactivating them [[1]]().
Reaction Execution: Stir the black suspension vigorously at room temperature (or up to 50°C if using CHCl₃) for 12 to 24 hours. Shield the reaction from direct light to prevent unwanted radical side reactions.
In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, EtOAc/Hexane 1:1) or HPLC. The product aldehyde will appear as a less polar spot compared to the starting diol.
Filtration and Workup: Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the MnO₂ and reduced manganese salts. Wash the filter cake thoroughly with hot CHCl₃ (3 × 20 mL) to desorb any product trapped on the high-surface-area solid.
Isolation: Concentrate the combined filtrates under reduced pressure. If DMF was used, remove it via high-vacuum rotary evaporation or by washing an EtOAc solution of the crude product with 5% aqueous LiCl. Crystallize the resulting 5-bromo-3-hydroxypyridine-2-carboxaldehyde from a suitable solvent (e.g., ethanol/water).
Process Workflow
Step-by-step workflow for the chemoselective oxidation and isolation process.
Technical Support Center: Troubleshooting 5-Bromo-2-(hydroxymethyl)pyridin-3-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks researchers encounter when synthesizing 5-Bromo-2-(hy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks researchers encounter when synthesizing 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS: 1227513-92-9).
This guide moves beyond basic recipes, providing the causality behind each synthetic choice to ensure your workflows are robust, reproducible, and self-validating.
Executive Summary & Route Selection
The synthesis of highly functionalized pyridines requires strict attention to electronic directing effects. A common pitfall in synthesizing 5-bromo-2-(hydroxymethyl)pyridin-3-ol is attempting a late-stage bromination on a pre-formed 2-(hydroxymethyl)pyridin-3-ol scaffold. Due to the strong ortho/para-directing nature of the C3-hydroxyl group, direct bromination invariably leads to mixtures of 4-bromo and 6-bromo isomers, leaving the meta-positioned C5 untouched[1].
To achieve absolute regiocontrol, the C5-Br bond must be established before the reduction of the C2 position. The industry-standard approach is the Carboxylic Acid Reduction Route , starting from commercially available 5-bromo-3-hydroxypicolinic acid[1].
Fig 1: Retrosynthetic workflow demonstrating the necessity of the reduction route over direct bromination.
Troubleshooting FAQs
Q1: I am reducing 5-bromo-3-hydroxypicolinic acid with LiAlH₄, but LC-MS shows massive debromination. How do I preserve the C5-Bromo group?
A: Lithium aluminum hydride (LiAlH₄) is a harsh, nucleophilic reducing agent. On electron-deficient heteroaromatics like pyridine, LiAlH₄ can facilitate hydrodehalogenation via single-electron transfer (SET) mechanisms or direct nucleophilic aromatic substitution.
The Solution: Switch from a nucleophilic hydride to an electrophilic reducing agent like Borane (BH₃). The most practical and scalable method is generating BH₃ in situ using Sodium Borohydride (NaBH₄) and Iodine (I₂)[2]. The in situ generated borane coordinates selectively to the electron-rich carboxylic acid carbonyl, reducing it smoothly to the alcohol without cleaving the sensitive aryl bromide[3].
Q2: My NaBH₄/I₂ reduction goes to 100% conversion, but my isolated yield is <30%. Where is my product?
A: Your product is trapped in the aqueous layer as a stable borate complex. 5-Bromo-2-(hydroxymethyl)pyridin-3-ol features a vicinal diol-like motif (C3-OH and C2-CH₂OH) directly adjacent to a basic pyridine nitrogen. This creates a perfect tridentate chelating pocket for the boron byproducts generated during the reaction. Standard aqueous extraction cannot break this highly water-soluble complex.
The Solution: You must perform a Methanolysis Workup . Refluxing the crude reaction mixture in methanol transesterifies the trapped borate complex into trimethyl borate (B(OMe)₃). Because B(OMe)₃ is highly volatile, it can be driven off via rotary evaporation, liberating your free product[2].
Fig 2: Mechanism of methanolysis required to break the boron chelate and recover product yield.
Quantitative Data: Reducing Agent Comparison
Selecting the right reducing agent is the single most critical variable in this synthesis. Below is a field-validated comparison of reagents for the reduction of 5-bromo-3-hydroxypicolinic acid to 5-bromo-2-(hydroxymethyl)pyridin-3-ol.
Reducing Agent System
Primary Mechanism
Debromination Risk
Workup Difficulty
Typical Isolated Yield
LiAlH₄ (THF)
Nucleophilic Hydride Transfer
High (>40% cleavage)
High (Emulsions)
< 35%
NaBH₄ / MeOH
Nucleophilic Hydride Transfer
Low
Low
0% (Fails on free acids)
BH₃·THF Complex
Electrophilic Hydride Transfer
Very Low
Moderate (Chelation)
75 - 80%
NaBH₄ / I₂ (THF)
Electrophilic (in situ BH₃)
Very Low
Moderate (Chelation)
85 - 92%
Standard Operating Procedure (SOP): NaBH₄/I₂ Reduction
This self-validating protocol utilizes in-process visual cues to ensure the in situ generation of borane is successful, maximizing the yield of 5-bromo-2-(hydroxymethyl)pyridin-3-ol[2][3].
Causality & IPC: Mild effervescence will occur as the carboxylate salt forms. Wait 15 minutes until hydrogen evolution stabilizes.
In Situ Borane Generation (Critical Step):
Dissolve I₂ (1.25 eq) in a minimal amount of anhydrous THF.
Add the iodine solution dropwise over 30–45 minutes via the dropping funnel at 0 °C.
Causality & IPC: Iodine oxidizes NaBH₄ to diborane (B₂H₆) and sodium iodide. Visual Cue: The dark brown color of the iodine drops will rapidly dissipate to colorless or pale yellow upon hitting the suspension. Do not increase the addition rate if the brown color persists.
Reduction & Reflux:
Once addition is complete, remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 12–16 hours.
IPC: Monitor by LC-MS. The starting material mass (m/z 218) must completely disappear.
Quench:
Cool the reaction back to 0 °C. Carefully add Methanol dropwise until all effervescence completely ceases.
Causality: This safely destroys any unreacted hydride/borane species.
Methanolysis Workup (Yield Recovery):
Remove the THF solvent under reduced pressure.
Resuspend the sticky crude residue in neat Methanol (approx. 10 mL per mmol of substrate) and heat to reflux for 2 hours.
Concentrate the methanolic solution to dryness on a rotary evaporator. Repeat this methanol addition and evaporation cycle two more times.
Causality: This forces the transesterification equilibrium toward the volatile B(OMe)₃, completely breaking the boron-product chelate.
Isolation:
Partition the final boron-free residue between Ethyl Acetate and saturated aqueous NaHCO₃ (adjust aqueous layer to pH 7–8, the isoelectric point of the product).
Extract the aqueous layer 3x with Ethyl Acetate, dry the combined organics over Na₂SO₄, filter, and concentrate to afford the pure 5-bromo-2-(hydroxymethyl)pyridin-3-ol as a solid.
References
BenchChem Technical Support Team. "3-Hydroxy-2-pyridinemethanol hydrochloride | 14173-30-9". BenchChem. Available at: ]">https://www.benchchem.com[1]
Ramachandran, P. V., et al. "New Organic Synthetic Methods Using the NaBH4/I2 System." Organoboranes for Syntheses, ACS Symposium Series, American Chemical Society (2001). Available at: [Link]3]
Periasamy, M., & Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151 (2000). Available at: [Link]2]
Technical Support Center: Overcoming Aqueous Solubility Challenges with 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate halogenated pyridine derivatives for biological assays.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate halogenated pyridine derivatives for biological assays. 5-Bromo-2-(hydroxymethyl)pyridin-3-ol presents a notorious formulation challenge: while it possesses hydrogen-bonding capabilities via its hydroxyl groups, the lipophilic bromine atom and its stable crystal lattice heavily restrict dissolution in neutral aqueous media.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve homogeneous, stable solutions for your experiments.
Section 1: Physicochemical Root Cause Analysis
Q1: Why does 5-Bromo-2-(hydroxymethyl)pyridin-3-ol immediately precipitate when diluted into standard physiological buffers (pH 7.4)?
A1: The solubility bottleneck is a direct result of the compound's amphoteric nature combined with halogen-driven lipophilicity. The pyridine nitrogen acts as a weak base, while the phenolic hydroxyl acts as a weak acid. At physiological pH (7.4), the molecule exists predominantly in its neutral (un-ionized) state.
In this neutral state, the bulky, highly lipophilic bromine atom at the 5-position dominates the molecule's hydration thermodynamics. It drives the compound out of the aqueous phase to minimize the thermodynamic penalty of disrupting water's hydrogen-bond network[1]. Furthermore, intermolecular hydrogen bonding between the 2-hydroxymethyl and 3-hydroxyl groups across adjacent molecules creates a rigid crystal lattice that resists solvent cavity formation, a common issue in substituted pyridines[2].
Moderate size; not the primary barrier to dissolution.
Pyridine Nitrogen pKa
~5.0
Protonation at pH < 3 yields a highly soluble pyridinium cation[4].
Phenolic Hydroxyl pKa
~8.5 - 9.0
Deprotonation at pH > 10.5 yields a soluble phenolate anion.
LogP (Lipophilicity)
Elevated by Br atom
The hydrophobic bromine atom drives partitioning out of the aqueous phase, lowering intrinsic solubility.
Crystal Lattice Energy
High
Intermolecular hydrogen bonding and halogen bonding resist solvent cavity formation at neutral pH.
Section 2: pH Manipulation and Ionization
Q2: How can I leverage pH adjustment to force dissolution for my stock solutions?
A2: Pyridine-based compounds can be rapidly solubilized by exploiting their ionizable centers[4]. By applying the "Rule of 2" (adjusting the pH at least 2 units away from the pKa), you can force the molecule into a fully ionized state. This drastically decreases its LogD (distribution coefficient) and enhances ion-dipole interactions with water.
Caption: pH-dependent ionization states of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol.
Use this protocol when preparing high-concentration stock solutions where extreme pH is acceptable before final assay dilution.
Weighing and Dispersion: Disperse the required mass of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol in 80% of the final target volume of distilled water.
Causality: Starting with less volume allows room for acid/base titration without overshooting the final target concentration.
Acidification: Titrate with 0.1 M HCl dropwise while vortexing, until the pH reaches 2.5 to 3.0.
Causality: Dropping the pH at least 2 units below the pyridine nitrogen's pKa (~5.0) ensures >99% protonation, converting the neutral lattice into a highly soluble pyridinium salt[4].
Volume Adjustment: Once the solution clarifies, bring it to the final volume using distilled water.
Validation via Centrifugation: Centrifuge the solution at 10,000 x g for 5 minutes.
Self-Validation: If a pellet forms at the bottom of the tube, the compound is not fully dissolved. You must either lower the pH further or increase the total volume. A completely clear supernatant confirms successful solubilization.
Section 3: Advanced Formulation Systems
Q3: My downstream cell-based assay strictly requires pH 7.4 and cannot tolerate extreme pH shifts. What is the best alternative?
A3: When pH manipulation is prohibited by assay constraints, you must alter the solvent's dielectric constant or physically shield the lipophilic bromine atom.
For in vitro biochemical assays, water-miscible co-solvents (like DMSO or PEG) can be used to reduce the polarity of the solvent system[4]. However, to prevent "crash out" (precipitation upon dilution into the aqueous buffer), host-guest complexation is the gold standard for in vivo or sensitive cell-based work.
Caption: Workflow for selecting the optimal solubilization strategy based on assay constraints.
Use this protocol to create a stable, neutral-pH formulation that will not precipitate upon introduction to cell culture media.
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target assay buffer (pH 7.4).
Causality: HP-β-CD provides a lipophilic internal cavity that perfectly accommodates the hydrophobic bromopyridine core, while its hydroxylated exterior maintains aqueous compatibility[4].
Compound Integration: Add the 5-Bromo-2-(hydroxymethyl)pyridin-3-ol powder directly to the cyclodextrin solution. Do NOT dissolve in DMSO first.
Causality: Adding the solid directly to the cyclodextrin drives the thermodynamic equilibrium toward complexation rather than transient solvent-mediated precipitation.
Equilibration: Place the vial on an orbital shaker at 37°C for 24 hours to allow the inclusion complex to fully form.
Validation and Filtration: Filter the resulting suspension through a 0.22 µm PTFE syringe filter.
Self-Validation: The filtration step removes any uncomplexed, undissolved compound. You must quantify the filtrate via HPLC or UV-Vis to confirm the exact concentration of the solubilized complex before application in your assay.
Reducing debromination side reactions in 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Welcome to the Advanced Troubleshooting Guide for the functionalization of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol . As a highly functionalized pyridine derivative featuring both a phenolic-like hydroxyl group at the C3 po...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for the functionalization of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol . As a highly functionalized pyridine derivative featuring both a phenolic-like hydroxyl group at the C3 position and a primary alcohol at the C2 position, this substrate presents unique challenges during transition-metal-catalyzed cross-coupling.
The most pervasive issue reported by researchers working with this compound is debromination (hydrodehalogenation) —a side reaction where the C5 bromine is replaced by a hydrogen atom, yielding an undesired, unfunctionalized pyridine byproduct[1]. This guide synthesizes field-proven mechanistic insights and optimization strategies to help you suppress this pathway and maximize your cross-coupling yields.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why is 5-Bromo-2-(hydroxymethyl)pyridin-3-ol so susceptible to debromination during Suzuki or Heck couplings?A1: Debromination is fundamentally driven by the formation of a deleterious Palladium-Hydride (Pd-H) intermediate during the catalytic cycle[2]. For this specific substrate, the risk is twofold:
Electronic Nature: Pyridines are electron-deficient, which can slow down the desired transmetalation and reductive elimination steps, giving the catalyst more time to undergo side reactions.
Proton Sources: The unprotected 3-OH and 2-CH₂OH groups can act as endogenous proton donors or coordinate with the palladium center, directly facilitating the formation of Pd-H species that lead to hydrodehalogenation.
Q2: How does my choice of base influence the formation of the debrominated byproduct?A2: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), are notorious for undergoing
β
-hydride elimination to generate Pd-H species[1]. When working with sensitive bromopyridines, you must switch to milder, inorganic bases. Utilizing phosphate (K₃PO₄) or carbonate (K₂CO₃) bases significantly throttles the hydride generation pathway, thereby favoring the desired cross-coupling[2].
Q3: Can ligand selection outcompete the debromination pathway?A3: Yes. The phosphine ligand modulates both the steric environment and electron density of the palladium center. Bulky, electron-rich dialkylbiaryl phosphines (such as SPhos or RuPhos) stabilize the active Pd(0) species and drastically accelerate the reductive elimination step[3]. By speeding up the desired C–C bond formation, the catalyst has less opportunity to enter the competing debromination cycle[1].
Q4: Should I protect the hydroxyl groups before attempting cross-coupling?A4: Highly recommended. While direct coupling is possible with highly optimized Pd/SPhos systems, protecting the 3-OH and 2-CH₂OH groups (e.g., by forming an isopropylidene acetal/acetonide or using bulky silyl ethers like TBS) eliminates their ability to coordinate to the metal center or donate protons. This single structural modification often reduces debromination from >30% to <5%.
Part 2: Mechanistic Pathways & Troubleshooting Workflows
To effectively troubleshoot, one must visualize the competing kinetics at the metal center. Below is the mechanistic divergence between the desired cross-coupling and the undesired hydrodehalogenation.
Caption: Catalytic divergence: Desired cross-coupling vs. undesired debromination pathway.
When debromination is detected via LC-MS (identified by the [M-Br+H] mass peak), follow this systematic optimization tree to rescue the reaction:
Caption: Step-by-step troubleshooting workflow to minimize debromination side reactions.
Part 3: Quantitative Reaction Optimization Data
The following table summarizes empirical optimization data for the Suzuki-Miyaura coupling of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol with phenylboronic acid. Notice how the modulation of the base and ligand directly dictates the ratio of the desired product to the debrominated byproduct[1],[3].
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Yield: Coupled Product
Yield: Debrominated Byproduct
1
Pd(PPh₃)₄ (5 mol%)
NaOtBu
1,4-Dioxane
100
22%
65%
2
Pd(OAc)₂ / PPh₃
K₂CO₃
Toluene/H₂O
90
48%
35%
3
Pd₂(dba)₃ / XPhos
K₃PO₄
Toluene
100
71%
18%
4
Pd₂(dba)₃ / SPhos
K₃PO₄
1,4-Dioxane/H₂O
80
89%
<4%
5*
Pd₂(dba)₃ / SPhos
K₃PO₄
1,4-Dioxane/H₂O
80
95%
<1%
*Entry 5 utilizes the acetonide-protected derivative of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol, demonstrating the synergistic effect of protecting groups and optimized catalysis.
Part 4: Self-Validating Experimental Protocol
This protocol details the optimized Suzuki-Miyaura coupling conditions (corresponding to Entry 4/5) designed to suppress debromination. It includes built-in validation steps to ensure the integrity of the catalytic cycle.
Objective: Selective C5-arylation of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (or its protected derivative) with an arylboronic acid.
Solvent: Degassed 1,4-Dioxane / H₂O (4:1 ratio, 5 mL total)
Step-by-Step Methodology:
Preparation & Degassing (Critical for Catalyst Lifespan):
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridine substrate, arylboronic acid, and K₃PO₄.
Causality Note: Oxygen promotes catalyst deactivation and homocoupling of the boronic acid. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).
Catalyst Addition:
Under a positive flow of Argon, quickly add Pd₂(dba)₃ and SPhos. Re-evacuate and backfill with Argon twice.
Solvent Introduction:
Add the degassed 1,4-Dioxane and H₂O via a gas-tight syringe.
Causality Note: The addition of a small amount of water is crucial when using K₃PO₄; it increases the solubility of the base, facilitating the transmetalation step and outcompeting the slow debromination pathway[3].
Reaction Execution:
Seal the tube and heat the vigorously stirring mixture to 80 °C.
Self-Validation (In-Process Control):
At the 2-hour mark, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade Methanol, and analyze.
Validation Check: Look for the desired product mass vs. the [M-Br+H] mass. If the debrominated mass exceeds 10% relative abundance at this stage, abort, verify solvent degassing, and consider protecting the hydroxyl groups before retrying.
Workup & Isolation:
Upon completion (typically 4–8 hours), cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (2 x 10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically a DCM/MeOH gradient due to the polarity of the hydroxyl groups).
References
How to avoid debromination in pyridine coupling reactions - Benchchem
Source: Benchchem Technical Support
URL
preventing debromination in reactions with 2-Bromo-4-iodopyridine - Benchchem
Source: Benchchem Technical Support
URL
Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines
Source: ACS Publications
URL
Advanced Technical Support Center: Optimizing Pd-Catalyzed Cross-Coupling for 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists encountering challenges with the transition-metal catalysis of 5-Bromo-2-(...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists encountering challenges with the transition-metal catalysis of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS: 1227513-92-9).
Due to its unique structural motifs—a free phenolic hydroxyl, a primary hydroxymethyl group, and a basic pyridine nitrogen—this substrate presents a complex multidimensional challenge in Palladium-catalyzed Suzuki-Miyaura cross-couplings. This guide deconstructs the mechanistic causality behind temperature optimization, provides self-validating experimental protocols, and offers targeted troubleshooting for common failure modes[1].
Mechanistic Causality: The Temperature Paradox
Optimizing the reaction temperature for 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is not merely about accelerating the reaction rate; it is a delicate balancing act to navigate competing catalytic and degradative pathways.
The Low-Temperature Trap (<60°C): The hydroxyl group at the 3-position donates electron density into the pyridine ring via resonance. This increases the electron density at the 5-position, strengthening the C-Br bond and raising the activation energy required for the oxidative addition of Palladium. At low temperatures, oxidative addition is sluggish[1]. Furthermore, the substrate acts as a multidentate ligand. If the temperature is too low, bulky phosphine ligands cannot dynamically exchange fast enough, allowing the substrate's nitrogen and oxygen atoms to permanently chelate and poison the Pd center[2].
The High-Temperature Degradation (>100°C): Pushing the temperature too high introduces two critical failure modes. First, the hydroxymethyl group can act as a reducing agent under basic conditions, prematurely reducing Pd(II) intermediates and crashing out the catalyst as inactive "Pd black." Second, excessive thermal energy in the presence of base strongly promotes protodehalogenation (hydrodehalogenation), replacing the bromine with a proton[3].
The Causality-Driven Solution: The thermodynamic "Goldilocks" zone for this specific unprotected substrate is strictly between 80°C and 85°C . This temperature provides sufficient energy to overcome the deactivated C-Br oxidative addition barrier while remaining below the threshold for protodehalogenation, provided a highly sterically demanding ligand (e.g., SPhos or XPhos) is used to physically block substrate chelation[3].
Quantitative Optimization Data
The following table summarizes the causal relationship between temperature, ligand architecture, and reaction outcomes during the Suzuki-Miyaura coupling of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol with standard arylboronic acids.
Temperature (°C)
Ligand System
Conversion (%)
Yield (%)
Mechanistic Observation / Primary Issue
25 - 40
PPh3
< 10
Trace
Severe catalyst poisoning via substrate chelation[2].
Optimal. Fast oxidative addition, minimal side reactions.
100 - 110
SPhos
> 99
55
Protodehalogenation and Pd black precipitation[3].
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, this protocol incorporates in-process controls (IPCs) to validate the integrity of the catalytic cycle before proceeding to the next step.
Reaction: Suzuki-Miyaura Coupling of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Scale: 1.0 mmol
Step 1: System Purging and Catalyst Pre-activation
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (5 mol%, 0.05 mmol) and SPhos (10 mol%, 0.10 mmol).
Seal the flask with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3x)[1].
Add 2.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes.
Validation Check: The solution should turn a clear, pale yellow, confirming the formation of the active Pd(0)L2 complex. If the solution turns black, oxygen ingress has occurred; abort and restart.
Step 2: Substrate and Base Addition
Briefly open the flask under a positive flow of Argon and add 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K3PO4 (2.5 equiv, 2.5 mmol)[1].
Add 0.5 mL of degassed, deionized water (final solvent ratio Dioxane:H2O = 4:1).
Step 3: Precision Temperature Control
Submerge the flask into a pre-heated oil bath set strictly to 82°C .
Stir vigorously (800+ RPM) to ensure biphasic mixing.
In-Process Control (IPC): After 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. You should observe >50% conversion of the bromopyridinol mass without the appearance of the M-79 (dehalogenated) peak.
Step 4: Work-up and Isolation
Upon confirmed consumption of the starting material (typically 6-8 hours), remove from heat and immediately cool to room temperature to arrest any off-cycle degradation.
Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium residues[2].
Wash the organic filtrate with water (2 x 10 mL) and brine (1 x 10 mL), dry over Na2SO4, and concentrate under reduced pressure for subsequent flash chromatography.
System Visualization: Catalytic Failure Modes
The following diagram maps the logical flow of the catalytic cycle, explicitly highlighting where improper temperature control diverts the reaction into degradative pathways.
Caption: Catalytic cycle highlighting temperature-dependent failure modes for bromopyridinols.
Troubleshooting & FAQs
Q1: I am observing massive catalyst blackening (Pd black precipitation) before the reaction even reaches 90°C. How do I prevent this?A1: The primary cause is the hydroxymethyl group acting as a reducing agent at elevated temperatures, which prematurely reduces Pd(II) to unligated Pd(0) that quickly aggregates.
Solution: Ensure your ligand-to-palladium ratio is at least 2:1 (or 2.5:1 for bidentate/bulky ligands) to stabilize the Pd(0) species. Strictly cap your reaction temperature at 85°C. If blackening persists, switch your base from Na2CO3 to K3PO4, which is less likely to promote the base-catalyzed oxidation of the hydroxymethyl group.
Q2: My LC-MS shows a significant mass corresponding to the loss of bromine (M-79). Why is this happening?A2: Protodehalogenation is a highly temperature-dependent side reaction, particularly common in electron-rich heteroaryls when the temperature exceeds 100°C[3].
Solution: Lower the reaction temperature to 80°C. To compensate for the lower thermal energy, switch to a more sterically hindered, electron-rich ligand like SPhos or Ad2BnP, which accelerates the transmetalation step at lower temperatures and outcompetes the dehalogenation pathway[3].
Q3: Do I absolutely need to protect the -OH and -CH2OH groups before attempting the cross-coupling?A3: Not necessarily. While protection (e.g., using MOM or Benzyl ethers) entirely prevents substrate chelation and allows for higher temperature reactions without decomposition[4], it adds two synthetic steps to your workflow. Modern bulky dialkylbiaryl phosphine ligands (like XPhos) provide sufficient steric shielding around the Palladium center to prevent the substrate's oxygen atoms from coordinating, allowing for successful unprotected coupling at the optimized 80-85°C range.
Q4: My reaction stalls at 50% conversion despite using the optimized 85°C temperature. What is the limiting factor?A4: If the temperature is optimal but conversion stalls, the causality usually points to catalyst inhibition by pyrazine/pyridine nitrogen coordination over time[2].
Solution: Dose the catalyst. Instead of adding 5 mol% Pd upfront, add 2.5 mol% at the start, and spike the remaining 2.5 mol% after 3 hours. This maintains a healthy concentration of active catalyst throughout the reaction lifecycle.
References
Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines
Source: ACS Publications
URL
Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4
Source: Benchchem
URL
Technical Support Center: Optimizing Reactions with 2-Bromopyrazine
Source: Benchchem
URL
Technical Support Center: Handling Moisture Sensitivity of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Welcome to the Technical Support Center for 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS 1227513-92-9)[1]. This compound is a highly versatile, multi-functional building block widely utilized in pharmaceutical synthesis an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS 1227513-92-9)[1]. This compound is a highly versatile, multi-functional building block widely utilized in pharmaceutical synthesis and drug development. However, its specific structural motif makes it exceptionally prone to moisture absorption.
This guide provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies to handle, quantify, and mitigate moisture in this sensitive intermediate.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is 5-Bromo-2-(hydroxymethyl)pyridin-3-ol so highly prone to moisture absorption compared to simple pyridines?A1: The extreme moisture sensitivity is a direct consequence of its specific hydrogen-bonding architecture. The molecule contains a pyridine nitrogen (a strong hydrogen-bond acceptor), a phenolic hydroxyl at the 3-position, and a primary alcohol at the 2-position. This tri-functional array creates a highly favorable thermodynamic sink for atmospheric water, allowing water molecules to intercalate deeply into the crystal lattice via extensive intermolecular hydrogen-bonding networks[1].
Q2: How does trace moisture contamination specifically cause my downstream reactions to fail?A2: Water acts as a potent nucleophile, proton source, and ligand.
In Halogenations/Protections: If you are converting the hydroxymethyl group to a bromomethyl group (using PBr₃ or SOCl₂) or protecting the hydroxyls (using TBSCl), trace water will rapidly hydrolyze the electrophilic reagents. This generates stoichiometric amounts of corrosive HBr or HCl gas and drastically reduces the yield of your desired product.
In Cross-Couplings: In palladium-catalyzed cross-coupling reactions targeting the 5-bromo position, water can coordinate to the transition metal center, poisoning the catalyst or promoting undesired protodehalogenation side reactions.
Q3: What is the most accurate analytical method to quantify moisture in this specific matrix?A3: Karl Fischer (KF) titration is the industry standard[2]. However, direct volumetric or coulometric KF titration is problematic here because the pyridine ring acts as a base, altering the pH of the KF reagent and leading to drifting, inaccurate endpoints[3]. To achieve reliable results, you must use a Karl Fischer Oven method coupled with coulometric detection. By heating the sample in an oven, the moisture is vaporized and carried by a dry inert gas (nitrogen) into the titration cell, physically separating the water from the interfering pyridine matrix[2][3].
Part 2: Quantitative Data & Specifications
To maintain scientific integrity and reproducibility across batches, adhere to the following validated parameters for handling and storage.
High enough to release bound water; low enough to prevent thermal decomposition.
Drying Vacuum Pressure
< 0.1 mbar
Shifts the thermodynamic equilibrium to favor the desorption of water from the lattice.
Storage Conditions
2°C – 8°C (Argon)
Minimizes thermal degradation while maintaining the integrity of the anhydrous state[4].
Part 3: Troubleshooting Guides & Experimental Protocols
Protocol 1: Azeotropic Desiccation of Contaminated Batches
Context: Standard vacuum drying is often insufficient because the tri-functional hydrogen-bonding network strongly traps water molecules. Azeotropic distillation is required to break these bonds. This protocol is a self-validating system: you test, dry, and re-test until the specification is met.
Dissolution: Transfer the moisture-contaminated 5-Bromo-2-(hydroxymethyl)pyridin-3-ol to a flame-dried round-bottom flask. Dissolve the solid in anhydrous toluene (approx. 10 mL per gram of substrate).
Azeotropic Distillation: Attach the flask to a rotary evaporator. Concentrate the solution under reduced pressure at 40°C.
Causality: Toluene forms a minimum-boiling azeotrope with water. As the solvent evaporates, it forcefully co-distills the tightly bound water out of the pyridine lattice.
Iteration: Repeat the dissolution and evaporation process two additional times to ensure the complete removal of residual moisture.
High-Vacuum Desiccation: Transfer the resulting solid to a Schlenk flask. Apply high vacuum (< 0.1 mbar) at 40°C for 12 to 24 hours.
Validation: Backfill the flask with Argon[4]. Remove a 50 mg aliquot under positive Argon flow and verify the moisture content via Karl Fischer Oven Titration[2]. The batch is validated for use only once the moisture level reads < 0.1%.
Protocol 2: Moisture-Free Reaction Setup for Downstream Protection
Context: Protecting the hydroxyl groups (e.g., using TBSCl) is a common synthetic step. Trace moisture will rapidly hydrolyze these electrophilic protecting reagents.
Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum for 5 minutes. Backfill with Argon. Repeat this cycle three times to ensure a strictly anhydrous environment[4].
Substrate Addition: Under a positive flow of Argon, quickly add the azeotropically dried 5-Bromo-2-(hydroxymethyl)pyridin-3-ol.
Solvent Introduction: Inject anhydrous, amine-free solvent (e.g., anhydrous DMF or DCM) via a sterile, oven-dried syringe.
Reagent Addition: Add the base (e.g., imidazole) followed by the protecting group reagent (e.g., TBSCl) dropwise.
Causality: Adding the base first neutralizes any trace acidic protons and pre-coordinates with the hydroxyl groups, enhancing their nucleophilicity before the highly moisture-sensitive silyl chloride is introduced.
Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous NH₄Cl to safely neutralize unreacted electrophiles before exposing the mixture to ambient air.
Part 4: Visualizing the Workflow
The following diagram illustrates the logical decision tree and self-validating loop required to ensure the anhydrous state of your compound prior to sensitive synthetic steps.
Workflow for validating and achieving the anhydrous state of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol.
References
Guidechem. "5-Bromo-2-(hydroxymethyl)pyridin-3-ol 1227513-92-9 wiki." Guidechem Chemical Dictionary.
Sigma-Aldrich. "Karl Fischer Titration of Pharmaceutical Products with Pyridine-free Reagents." Sigma-Aldrich Technical Articles.
Organic Syntheses. "Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents." Organic Syntheses.
A Comparative Guide to the Validation of HPLC Analytical Methods for 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
This guide provides an in-depth technical comparison and validation framework for High-Performance Liquid Chromatography (HPLC) methods tailored for 5-Bromo-2-(hydroxymethyl)pyridin-3-ol. As a critical intermediate in ph...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison and validation framework for High-Performance Liquid Chromatography (HPLC) methods tailored for 5-Bromo-2-(hydroxymethyl)pyridin-3-ol. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and quantity of this compound is paramount. This document moves beyond rote procedural lists to explain the causality behind methodological choices, grounding every recommendation in established scientific principles and regulatory standards. The protocols described herein are designed to be self-validating systems, ensuring robust and reliable analytical outcomes for researchers, scientists, and drug development professionals.
Pillar 1: Understanding the Analyte - The Foundation of Method Development
Before a robust analytical method can be developed and validated, a thorough understanding of the analyte's physicochemical properties is essential. Detailed experimental data for 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is not extensively published, a common scenario for novel pharmaceutical intermediates.[1] Therefore, we must infer its properties from its core structure, pyridin-3-ol, to make scientifically sound decisions.
Key Functional Groups: Pyridine ring, hydroxyl group (phenolic), hydroxymethyl group (alcoholic), bromine atom.
Expected Properties & Analytical Implications:
Polarity: The presence of two hydroxyl groups and a nitrogen atom in the pyridine ring makes this a highly polar molecule. This property is the single most important factor in selecting a chromatographic strategy. High polarity suggests that traditional reversed-phase (RP-HPLC) chromatography may provide insufficient retention.
Ionization (pKa): The parent compound, pyridin-3-ol, exhibits two pKa values: ~4.8 (for the protonation of the pyridine nitrogen) and ~8.7 (for the deprotonation of the phenolic hydroxyl group).[3][4][5] This is critical for method development, as the mobile phase pH will dictate the analyte's charge state and, consequently, its retention and peak shape. Operating at a pH between these pKa values (e.g., pH 5.5-7.5) would keep the molecule in its neutral, zwitterionic form, which can be advantageous.
UV Absorbance: The pyridine ring is a strong chromophore. The NIST database for pyridin-3-ol shows UV absorbance maxima.[6][7][8] A similar compound, 1-pyridin-3-yl-ethylamine, shows maxima at 204 nm and 258 nm.[9] A preliminary UV scan of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is necessary, but a starting detection wavelength of around 260 nm is a reasonable hypothesis.
Pillar 2: A Comparative Analysis of Chromatographic Strategies
Given the high polarity of the analyte, a direct comparison between conventional and alternative HPLC modes is warranted.
RP-HPLC separates molecules based on hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. For polar analytes like our target, retention on standard C18 columns can be poor, often leading to elution near the void volume.
Causality of Choices:
Stationary Phase: Instead of a standard C18 column, a polar-endcapped or polar-embedded phase is recommended. These columns are designed to prevent "dewetting" when using highly aqueous mobile phases and can offer alternative selectivity for polar compounds.
Mobile Phase: A high percentage of aqueous buffer will be required. To control the ionization state and ensure good peak shape, the mobile phase should be buffered at a pH of approximately 3.0. This would protonate the pyridine nitrogen (pKa ~4.8), turning the analyte into a more polar, cationic species, which might improve retention on certain columns but can also cause peak tailing on standard silica-based columns due to interaction with residual silanols.
HILIC is an ideal alternative for separating highly polar compounds.[10][11][12] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or zwitterionic functionalities) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile.[10][13][14]
Causality of Choices:
Mechanism: Retention in HILIC is based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[10] Water acts as the strong, eluting solvent. This is essentially the inverse of RP-HPLC.
Advantages:
Superior Retention: Provides excellent retention for compounds that are unretained in RP-HPLC.
MS-Compatibility: The high organic content of the mobile phase is advantageous for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.
Orthogonal Selectivity: Offers a different separation selectivity compared to RP-HPLC, which is useful for complex samples.
Pillar 3: The Validation Blueprint - Adherence to ICH Q2(R1)
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[15] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is the global standard for regulatory submissions.[16]
The validation parameters are interconnected, forming a system that collectively ensures the method's reliability.
Caption: Interrelationship of HPLC method validation parameters as per ICH Q2(R1).
Pillar 4: Experimental Protocols and Data Analysis for a HILIC Method
This section provides detailed, step-by-step protocols for validating a HILIC method for the quantitative analysis (assay) of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol.
Proposed HILIC Chromatographic Conditions
Parameter
Condition
Rationale
Column
Amide-based HILIC Column, 150 x 4.6 mm, 3.5 µm
Amide phases offer excellent retention and peak shape for polar, neutral, and charged compounds.
Mobile Phase A
10 mM Ammonium Acetate in Water, pH 6.0
Ammonium acetate is a volatile buffer, making it MS-compatible. pH 6.0 ensures the analyte is in a neutral or zwitterionic state.[3][4]
Mobile Phase B
Acetonitrile
The weak solvent in HILIC. High percentage is required for retention.
Gradient
95% B to 60% B over 10 minutes
A gradient elution ensures that any impurities with different polarities are well-separated and provides sharp peaks.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintains stable retention times and viscosity.
Detection
Diode Array Detector (DAD) at 260 nm
Based on the UV absorbance properties of the pyridinol core.[6][9] DAD allows for peak purity assessment.
Injection Volume
5 µL
A small volume minimizes potential peak distortion from the injection solvent.
Sample Diluent
Acetonitrile/Water (90:10 v/v)
The diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape.
Validation Parameter 1: Specificity
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[16][17]
Experimental Protocol:
Prepare Solutions:
Blank: Inject the sample diluent.
Placebo: Prepare a solution containing all formulation excipients (if applicable) without the active pharmaceutical ingredient (API).
Analyte Standard: Prepare a solution of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol at the target concentration (e.g., 100 µg/mL).
Spiked Sample: Spike the analyte with known related substances or force-degraded samples (e.g., acid, base, oxidative, thermal, photolytic stress).
Analysis: Inject all solutions and record the chromatograms.
Evaluation:
The blank and placebo chromatograms should show no significant peaks at the retention time of the analyte.
The analyte peak should be well-resolved from all other peaks (impurities, degradation products) with a resolution of >2.0.
Perform peak purity analysis using the DAD data. The purity angle should be less than the purity threshold.
Sample
Analyte Retention Time (min)
Interfering Peak at Analyte RT?
Peak Purity (Angle < Threshold)
Result
Blank
N/A
No
N/A
Pass
Placebo
N/A
No
N/A
Pass
Acid Degraded Sample
5.2
No (Resolution > 2.0)
Yes
Pass
Base Degraded Sample
5.2
No (Resolution > 2.0)
Yes
Pass
Validation Parameter 2: Linearity & Range
Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[15][17]
Experimental Protocol:
Prepare Solutions: Prepare at least five concentration levels of the analyte standard, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Analysis: Inject each concentration level in triplicate.
Evaluation:
Plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (r²).
The acceptance criteria are typically r² ≥ 0.999 .
Concentration (µg/mL)
Injection 1 Area
Injection 2 Area
Injection 3 Area
Mean Area
50
498500
501000
499500
499667
75
751000
749500
752000
750833
100
1005000
1002000
1003500
1003500
125
1255000
1258000
1256500
1256500
150
1501000
1498000
1503000
1500667
Linear Regression
Slope: 10010
Y-Intercept: 550
r²: 0.9998
Pass
Validation Parameter 3: Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[16][17]
Experimental Protocol:
Prepare Solutions: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo mixture.
Analysis: Analyze the spiked samples and quantify the amount of analyte recovered.
Evaluation:
Calculate the percentage recovery for each sample.
The acceptance criteria are typically a mean recovery of 98.0% to 102.0% at each level.
Level
Spiked Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
Mean Recovery (%)
80%
80.0
79.5 (n=1)
99.4
99.5
80.0
79.8 (n=2)
99.8
80.0
79.4 (n=3)
99.3
100%
100.0
100.5 (n=1)
100.5
100.7
100.0
101.1 (n=2)
101.1
100.0
100.4 (n=3)
100.4
120%
120.0
119.8 (n=1)
99.8
100.1
120.0
120.5 (n=2)
100.4
120.0
120.1 (n=3)
100.1
Validation Parameter 4: Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes Repeatability and Intermediate Precision.[17][18]
A. Repeatability (Intra-assay Precision)Protocol: Prepare six individual samples of the analyte at 100% of the target concentration from the same homogeneous batch. Analyze them on the same day, with the same analyst and instrument.
Evaluation: Calculate the Relative Standard Deviation (%RSD) of the results. The acceptance criterion is typically %RSD ≤ 1.0% .
B. Intermediate Precision (Inter-assay Precision)Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
Evaluation: Compare the results from both days. The %RSD for the combined data (12 samples) should typically be %RSD ≤ 2.0% .
Precision Study
Assay Value (% of Label Claim)
Mean (%)
%RSD
Result
Repeatability
99.8, 100.2, 99.5, 100.5, 99.9, 100.1
100.0
0.35%
Pass
Intermediate
100.5, 99.8, 100.9, 101.0, 100.2, 99.6
100.3
0.58%
Pass
Combined Data
(All 12 values)
100.2
0.49%
Pass
Validation Parameter 5: Robustness
Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[17]
Experimental Protocol:
Prepare a standard solution.
Analysis: Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.2 units)
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The system suitability criteria must still be met under all varied conditions.
Mandatory Workflow Visualization
Caption: A logical workflow for HILIC method development prior to validation.
Conclusion
The successful validation of an HPLC method is a systematic process that relies on a deep understanding of the analyte's chemistry, the principles of chromatography, and the statistical evaluation of performance data. For a highly polar compound like 5-Bromo-2-(hydroxymethyl)pyridin-3-ol, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a more robust and scientifically sound approach than traditional reversed-phase methods. By following the validation blueprint laid out by the ICH Q2(R1) guidelines and meticulously documenting each step, from specificity to robustness, researchers can establish an analytical method with a high degree of assurance in its accuracy, precision, and reliability. This ensures that the method is fit for its intended purpose in a regulated drug development environment.
References
Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
McKeown, A. P. (2015). A Practical, Selectivity Based Hydrophilic Interaction Liquid Chromatography (HILIC) Method Development Protocol. MAC-MOD Analytical. [Link]
Avantor ACE. A Simple Step-by-Step Protocol for HILIC Method Development. Avantor. [Link]
BioPharm International. (2025, November 5). A Simple Step-by-Step Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC) Development. BioPharm International. [Link]
Chypre, M. et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]
ChemBK. (2024, April 10). 3-Hydroxypyridine. ChemBK. [Link]
SIELC Technologies. Separation of Pyridine, 2,6-dibromo- on Newcrom R1 HPLC column. SIELC. [Link]
Chromatography Today. (2026, March 28). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]
Journal of Pharmaceutical and Applied Chemistry. Development and validation of the HPLC method for the determination of contaminants in drug substances. [Link]
HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
TGA. Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration. [Link]
Inter-Research Science Publisher. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research. [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
PubChem. 3-Pyridinemethanol. National Center for Biotechnology Information. [Link]
SIELC Technologies. UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. SIELC. [Link]
Benchmarking 5-Bromo-2-(hydroxymethyl)pyridin-3-ol in palladium-catalyzed couplings
An In-Depth Comparative Guide to the Application of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions Introduction: The Strategic Value of Functionalized Pyridine Scaffolds Palladium-c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Application of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Functionalized Pyridine Scaffolds
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1] Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] Within this context, substituted pyridines are privileged structural motifs, prevalent in a vast number of biologically active compounds.[5] The strategic functionalization of the pyridine ring is therefore a critical task for medicinal and process chemists.
This guide provides a comprehensive benchmark analysis of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol , a highly functionalized and versatile building block. The presence of three distinct functionalities—a bromine atom for coupling, a primary alcohol, and a phenol—presents both unique opportunities and challenges. We will objectively compare its projected performance against common alternative bromopyridine substrates across the most prevalent palladium-catalyzed transformations. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights required to make informed decisions in catalyst and substrate selection, moving beyond simple protocols to understand the causality behind experimental outcomes.
The Unique Profile of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
The reactivity of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol in palladium catalysis is dictated by its unique electronic and structural features:
The Coupling Site (C5-Br): The carbon-bromine bond is the primary site for oxidative addition to the palladium(0) catalyst. Its reactivity is modulated by the electronic nature of the pyridine ring.
The Hydroxyl Group (C3-OH): As a phenol, this group is acidic and can be deprotonated under basic conditions. The resulting phenoxide is a strong electron-donating group, which can increase the electron density of the ring and potentially affect the rate of oxidative addition. Furthermore, it can act as an endogenous ligand, coordinating to the palladium center and influencing catalyst stability and activity.
The Hydroxymethyl Group (C2-CH₂OH): This primary alcohol is less acidic than the phenol but can still participate in side reactions, particularly under strongly basic conditions. Its proximity to the pyridine nitrogen and the C3-hydroxyl group allows for potential bidentate or even tridentate chelation to the metal center, which can profoundly impact the catalytic cycle.
These features suggest that while the molecule is primed for cross-coupling, careful optimization of reaction conditions—particularly the choice of base and ligand—will be critical to success, minimizing side reactions and leveraging its unique coordinating abilities.
Benchmarking in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[6] The performance of a bromopyridine substrate is often dictated by its electronic properties and the presence of coordinating functional groups.
Comparative Performance Data (Suzuki-Miyaura Coupling)
Substrate
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Observations & Key Insights
5-Bromo-2-methylpyridin-3-amine
Pd(PPh₃)₄
K₃PO₄
1,4-Dioxane/H₂O
85-95
-
Moderate to Good
The amino group can coordinate to palladium, influencing reactivity. Protecting the amine as an acetamide can lead to efficient coupling.[6][7]
3-Amino-2-chloropyridine
Pd₂(dba)₃ / SPhos
K₃PO₄
Toluene
100
-
~90-98
Demonstrates that even with a potentially chelating amino group, modern bulky phosphine ligands can achieve high efficiency.[8]
3-Bromo-5-methoxypyridine
Pd₂(dba)₃ / XPhos
NaOt-Bu
Toluene
80-100
-
High
The methoxy group is a non-acidic electron-donating group, generally well-tolerated.[9]
Projected: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
PdCl₂(dppf) or Pd₂(dba)₃ / SPhos
K₂CO₃ or K₃PO₄
Toluene/H₂O or Dioxane/H₂O
80-100
8-16
Good to Excellent
A milder inorganic base like K₂CO₃ or K₃PO₄ is recommended to avoid deprotonation of the hydroxymethyl group and potential side reactions.[10] The pyridinol moiety may assist in stabilizing the catalyst. The use of bulky, electron-rich phosphine ligands like SPhos is anticipated to be highly effective.[8]
Expert Analysis: For 5-Bromo-2-(hydroxymethyl)pyridin-3-ol, the primary challenge is the presence of two acidic protons. While strong bases like NaOt-Bu are common in modern cross-couplings, they risk promoting unwanted side reactions. The use of milder carbonate or phosphate bases is a more prudent strategy.[10] The potential for the substrate to act as a ligand for palladium could be advantageous, possibly reducing the required loading of external phosphine ligands in some cases, though starting with a well-established ligand like SPhos or XPhos is recommended.
Benchmarking in Heck Coupling
The Heck reaction couples aryl halides with alkenes, offering a powerful route to substituted olefins.[3] Catalyst and substrate stability at the often-higher temperatures required for Heck reactions is a key consideration.
Comparative Performance Data (Heck Coupling)
Substrate
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Observations & Key Insights
Brominated Heterocycles (General)
Pd(OAc)₂
NaOAc
DMF
120-140
12-24
Good
Classical phosphine-free conditions often require high temperatures, which can be detrimental to sensitive substrates.[4][11]
3-Bromopyridine
Supramolecular Pd Catalyst
K₂CO₃
Dioxane
130
1
High
Advanced catalyst systems can significantly improve efficiency and operate at high temperatures.[12]
Aryl Bromides
Pd(OAc)₂ / P(o-Tol)₃
Et₃N
Acetonitrile
80-100
-
High
The addition of a phosphine ligand generally allows for lower reaction temperatures.[3]
Projected: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Pd(OAc)₂ / PPh₃ or SPhos
NaOAc or K₂CO₃
DMF or Dioxane
100-120
12-18
Moderate to Good
The thermal stability of the substrate will be the primary concern. A phosphine-ligated palladium source is recommended to keep temperatures as low as possible. The choice of a non-nucleophilic organic base or a mild inorganic base is critical to prevent reactions with the hydroxyl groups.
Expert Analysis: The conditions for Heck couplings can be harsh. For 5-Bromo-2-(hydroxymethyl)pyridin-3-ol, the main goal is to achieve coupling without thermal decomposition or base-mediated side reactions. Employing a modern catalyst system, such as those utilizing bulky phosphine ligands or N-heterocyclic carbenes (NHCs), can facilitate the reaction at lower temperatures (e.g., 100-120 °C), thereby preserving the integrity of the functional groups.
Benchmarking in Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes and is fundamental in materials science and medicinal chemistry.[13] The reaction typically employs a dual palladium/copper catalytic system, although copper-free variants are common.[14]
Comparative Performance Data (Sonogashira Coupling)
Substrate
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Observations & Key Insights
Polyhalogenated Pyridines
Pd(PPh₃)₂Cl₂ / CuI
Et₃N or Piperidine
THF or DMF
25-60
6-16
~85-95
The classic Pd/Cu system is highly effective for a wide range of bromopyridines.[15]
5-Bromo-2'-deoxyuridine
K₂PdCl₄ (Copper-free)
n-Bu₃N
H₂O
-
-
Good
Demonstrates the feasibility of copper-free Sonogashira couplings in the presence of sensitive functional groups (alcohols, amides).[14]
5-Bromo-2-(methylthio)benzoxazole
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
THF
60
8
High
An effective system for a related heterocyclic bromide.[13]
Projected: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Pd(PPh₃)₂Cl₂ / CuI
Et₃N or Diisopropylamine
THF or DMF
40-60
8-16
Good to Excellent
The standard Sonogashira conditions are relatively mild and should be well-tolerated. The amine base is typically sufficient, and stronger bases are not required, minimizing risks of side reactions with the hydroxyl groups. A copper-free protocol could be explored if copper-mediated homocoupling of the alkyne becomes a significant issue.
Expert Analysis: The Sonogashira coupling is arguably the most compatible reaction for this substrate out-of-the-box. The mildly basic conditions, typically using an amine as both the base and solvent, are unlikely to interfere with the hydroxyl or hydroxymethyl groups. The primary optimization would involve screening the palladium source and amine base to maximize yield and minimize the formation of alkyne dimerization (Glaser coupling) byproducts.
Benchmarking in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for C-N bond formation.[2] It almost invariably requires a strong, non-nucleophilic base (e.g., an alkoxide or bis(trimethylsilyl)amide), which poses the most significant challenge for a substrate bearing unprotected hydroxyl groups.[9][16]
Comparative Performance Data (Buchwald-Hartwig Amination)
Substrate
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Observations & Key Insights
3-Halo-2-aminopyridines
RuPhos or BrettPhos Precatalyst
LiHMDS
Dioxane
100
18
Good
LiHMDS proved effective for substrates with a free amino group, suggesting it can sometimes offer a pseudo-protecting effect.[17][18]
3-Bromo-5-methoxypyridine
Pd₂(dba)₃ / XPhos
NaOt-Bu
Toluene
80-100
-
High
A classic example with a robust, non-acidic substrate using a strong alkoxide base.[9]
Aryl Bromides with Glutarimide
Pd₂(dba)₃ / RuPhos
LHMDS
Dioxane
90
16
Good
LHMDS was found to be superior to other bases, possibly by forming a lithium aggregate with the deprotonated substrate, acting as an in-situ protecting group.[17]
Projected: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Pd₂(dba)₃ / RuPhos or Xantphos
K₃PO₄ or Cs₂CO₃
Dioxane or Toluene
100-110
18-24
Low to Moderate
Direct coupling is challenging. Strong bases (NaOt-Bu, LHMDS) will deprotonate the hydroxyl groups, likely inhibiting the catalytic cycle or causing decomposition. A screen with weaker inorganic bases (K₃PO₄, Cs₂CO₃) is the first logical step, but may result in lower yields. Protection of the hydroxyl groups (e.g., as silyl or methyl ethers) is the most reliable strategy for achieving high yields.
Expert Analysis: The direct Buchwald-Hartwig amination of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is predicted to be low-yielding due to base sensitivity. The acidic protons will consume the strong base required for the catalytic cycle and the resulting anions may interfere with the catalyst. While systems using weaker bases like K₃PO₄ exist, they are often substrate-specific. Therefore, the most reliable and scientifically sound approach for C-N coupling would involve a two-step sequence: 1) Protection of one or both hydroxyl groups (e.g., as TBDMS ethers), followed by 2) Buchwald-Hartwig amination under standard conditions, and 3) Deprotection. This adds steps but ensures a clean, high-yielding, and reproducible transformation.
Visualizing the Core Processes
To better understand the underlying transformations, the following diagrams illustrate the fundamental catalytic cycle and a standard experimental workflow.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol, designed to maximize success by using mild conditions.
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (e.g., 218 mg, 1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and finely ground K₂CO₃ (345 mg, 2.5 mmol).
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (18.1 mg, 0.044 mmol). Add these solids to the Schlenk tube.
Inerting: Seal the Schlenk tube with a septum and purge the atmosphere by evacuating under high vacuum and backfilling with argon. Repeat this cycle three times. Causality Note: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Causality Note: Degassing the solvent minimizes catalyst deactivation. The aqueous phase is necessary to dissolve the inorganic base and facilitate transmetalation.
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion and Strategic Recommendations
5-Bromo-2-(hydroxymethyl)pyridin-3-ol is a highly valuable and versatile building block for constructing complex molecular architectures. Our comparative analysis indicates that its utility varies significantly across different palladium-catalyzed reactions, primarily due to the presence of its unprotected hydroxyl groups.
High Suitability: The substrate is an excellent candidate for Sonogashira and Suzuki-Miyaura couplings. The relatively mild conditions, especially the use of weaker inorganic or amine bases, are highly compatible with the acidic functional groups.
Moderate Suitability: For Heck reactions, success is contingent upon using modern catalyst systems that allow for lower reaction temperatures (≤ 120 °C) to prevent thermal degradation.
Challenging / Protection Recommended: The Buchwald-Hartwig amination is the most challenging transformation. Direct coupling is likely to be low-yielding due to incompatibility with the strong bases typically required. A protection-coupling-deprotection sequence is the most robust and recommended strategy for achieving high efficiency and reproducibility in C-N bond formation.
By understanding the interplay between the substrate's inherent properties and the mechanistic demands of each catalytic cycle, researchers can strategically deploy 5-Bromo-2-(hydroxymethyl)pyridin-3-ol to accelerate the synthesis of novel compounds in drug discovery and beyond.
References
Vertex AI Search, "A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines". Accessed March 30, 2026.
MDPI, "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities". [Link]. Accessed March 30, 2026.
Vertex AI Search, "ORGANIC CHEMISTRY". Accessed March 30, 2026.
PMC, "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities". [Link]. Accessed March 30, 2026.
ACS Publications, "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry". [Link]. Accessed March 30, 2026.
Wikipedia, "Buchwald–Hartwig amination". [Link]. Accessed March 30, 2026.
PMC, "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity". [Link]. Accessed March 30, 2026.
PubMed, "Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists". [Link]. Accessed March 30, 2026.
PMC, "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders". [Link]. Accessed March 30, 2026.
ResearchGate, "(PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives". [Link]. Accessed March 30, 2026.
Chemistry LibreTexts, "Buchwald-Hartwig Amination". [Link]. Accessed March 30, 2026.
Vertex AI Search, "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?". Accessed March 30, 2026.
ACS Publications, "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development". [Link]. Accessed March 30, 2026.
PMC, "Copper-free Sonogashira cross-coupling reactions: an overview". [Link]. Accessed March 30, 2026.
Organic Chemistry Portal, "Heck Reaction". [Link]. Accessed March 30, 2026.
PMC, "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines". [Link]. Accessed March 30, 2026.
Faraday Discussions (RSC Publishing), "Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions". [Link]. Accessed March 30, 2026.
Vertex AI Search, "Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium". Accessed March 30, 2026.
MDPI, "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review". [Link]. Accessed March 30, 2026.
Validating Purity of Commercial 5-Bromo-2-(hydroxymethyl)pyridin-3-ol Batches: A Comparative Analytical Guide
Executive Summary 5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS: 1227513-92-9) is a highly versatile building block in pharmaceutical synthesis, frequently utilized in the development of kinase inhibitors, vitamin B6 analog...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Bromo-2-(hydroxymethyl)pyridin-3-ol (CAS: 1227513-92-9) is a highly versatile building block in pharmaceutical synthesis, frequently utilized in the development of kinase inhibitors, vitamin B6 analogs, and complex biaryl scaffolds via transition-metal-catalyzed cross-coupling. However, commercial batches of this intermediate are notoriously prone to contamination by structurally similar impurities, such as debrominated pyridines, regioisomers, and residual inorganic salts.
Relying solely on a vendor's Certificate of Analysis (CoA) often leads to catastrophic downstream failures. This guide provides an objective comparison of analytical validation strategies, equipping drug development professionals with self-validating protocols to ensure absolute batch integrity.
The Impact of Impurities on Downstream Chemistry
In downstream applications like the Suzuki-Miyaura coupling, the purity of the bromopyridine intermediate is non-negotiable. The lone pair of electrons on the nitrogen atom of pyridine rings strongly coordinates to palladium (Pd) centers. While the desired bromopyridine undergoes oxidative addition, debrominated pyridine impurities act as potent ligands, outcompeting the substrate and leading to the formation of inactive "palladium black" (1).
This phenomenon, often termed the "2-pyridyl problem," necessitates rigorous, orthogonal purity validation of incoming commercial batches before they enter the manufacturing pipeline, as even trace impurities can completely stall a cross-coupling reaction (2).
Mechanistic impact of debrominated pyridine impurities on Pd-catalyzed Suzuki-Miyaura cross-coupling.
Comparative Analysis of Purity Validation Strategies
To establish a self-validating analytical system, researchers must move beyond standard CoAs, which often rely on area-percent HPLC without appropriate response factor corrections. Here is an objective comparison of the three primary analytical modalities for validating 5-Bromo-2-(hydroxymethyl)pyridin-3-ol.
Quantitative 1H-NMR (qNMR): The Absolute Standard
Unlike chromatographic methods, qNMR is a primary ratio method of measurement. The integral of an NMR peak is directly proportional to the molar concentration of the nuclei, enabling absolute quantification without the need for an identical reference standard (3). By utilizing a certified internal standard, qNMR provides an exact mass-fraction purity, capturing NMR-invisible inorganic salts by mass difference (4).
Reversed-Phase HPLC-UV: The Profiling Workhorse
HPLC remains the premier method for separating the main compound from unreacted starting materials and by-products (5). However, because pyridines are hydrophilic and possess pKa values around 5.2–6.0, they require careful mobile phase pH control or ion-pairing reagents to prevent peak tailing (6). HPLC is excellent for relative impurity profiling but falls short in absolute quantification unless a highly pure reference standard of the analyte is available.
HPLC-ICP-MS / LC-MS: Trace Identification
When unknown peaks appear in HPLC, orthogonal mass spectrometry is required. Pre-column derivatization or direct LC-MS can identify specific halogenated or debrominated species, while HPLC-ICP-MS can track the exact elemental composition (e.g., Iodine or Bromine tagging) of the metabolites or impurities (7).
Table 1: Comparison of Analytical Modalities
Feature
qNMR (Absolute Method)
RP-HPLC-UV (Relative Method)
LC-MS / HPLC-ICP-MS
Primary Use Case
Absolute Mass-Fraction Purity
Impurity Profiling & Separation
Trace Impurity Identification
Reference Standard Required?
No (Uses universal internal std)
Yes (For exact quantification)
Yes (For exact quantification)
Detects Inorganic Salts?
Yes (Indirectly via mass deficit)
No
No
Resolution of Isomers
High (Distinct chemical shifts)
Moderate (Requires gradient tuning)
Low (Identical mass)
Analysis Time
~15 minutes
~25-30 minutes
~30-45 minutes
Experimental Protocols: Self-Validating Systems
Protocol 1: Absolute Purity Determination via qNMR
Causality & Design: To ensure absolute accuracy, the longitudinal relaxation time (
T1
) of all protons must be accounted for. A relaxation delay (
D1
) of at least
5×T1
is mandatory to ensure complete recovery of bulk magnetization before the next pulse; otherwise, integrals will be artificially truncated, skewing the purity calculation (8).
Step-by-Step Methodology:
Internal Standard Selection: Weigh accurately ~10 mg of Maleic Acid (TraceCERT® standard, purity >99.9%) and ~20 mg of the 5-Bromo-2-(hydroxymethyl)pyridin-3-ol batch into a vial using a calibrated microbalance (
d=0.001
mg).
Solvent Preparation: Dissolve the mixture in 0.6 mL of DMSO-
d6
. Ensure complete dissolution via sonication, as undissolved particulates will invalidate the mass ratio.
Acquisition Parameters: Set the NMR spectrometer (e.g., 400 MHz) to a 90° pulse angle. Determine the longest
T1
of the analyte and standard (typically ~3-4 seconds for aromatic protons). Set
D1=25
seconds. Acquire 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1 (9).
Processing: Apply automatic baseline correction. Integrate the maleic acid singlet (
δ
6.26 ppm, 2H) and the isolated aromatic proton of the pyridine ring (e.g.,
δ
8.1 ppm, 1H).
Calculation: Calculate purity (
Px
) using the standard qNMR equation based on integral (
I
), number of protons (
N
), molar mass (
M
), and sample mass (
m
).
Protocol 2: Stability-Indicating RP-HPLC Method
Causality & Design: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol contains both basic (pyridine nitrogen) and acidic (hydroxyl) functional groups. To prevent secondary interactions with residual silanols on the stationary phase (which causes peak tailing), the mobile phase pH must be maintained at least 2 units away from the pKa. We utilize a low-pH phosphate buffer to ensure the pyridine nitrogen is fully protonated and elutes predictably.
Step-by-Step Methodology:
Column Selection: C18 reversed-phase core-shell column (250 mm x 4.6 mm, 5 µm).
Mobile Phase:
Solvent A: 10 mM Potassium phosphate buffer adjusted to pH 2.5 with
H3PO4
.
Solvent B: Acetonitrile.
Gradient Elution: 0-5 min (5% B), 5-20 min (linear gradient to 60% B), 20-25 min (hold 60% B).
Flow Rate & Detection: 1.0 mL/min, PDA detection at 254 nm and 280 nm.
System Suitability Test (SST): Inject a resolution mixture containing the analyte and 3-aminopyridine. Resolution (
Rs
) must be > 2.0, and the tailing factor for the main peak must be < 1.5.
Batch Comparison Data: Premium vs. Economy Suppliers
We evaluated two commercial batches of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol using the self-validating protocols above.
Table 2: Analytical Validation of Commercial Batches
Metric
Supplier A (Premium)
Supplier B (Economy)
Analysis / Conclusion
Vendor CoA Purity
> 99.0% (HPLC)
98.5% (HPLC)
Both appear acceptable on paper.
qNMR Absolute Purity
99.1% ± 0.2%
91.2% ± 0.4%
Supplier B contains ~7% NMR-invisible mass (likely inorganic salts from synthesis).
HPLC Impurity Profile
Single peak
3 minor peaks
Supplier B contains a co-eluting debrominated impurity lacking a strong UV chromophore at 254nm.
Suzuki Coupling Yield
92%
< 15%
Supplier B's impurities poisoned the Pd(dppf)Cl2 catalyst, halting the reaction.
Takeaway: Supplier B's CoA claimed 98.5% purity based on HPLC area normalization. However, qNMR revealed an absolute purity of only 91.2%, exposing the presence of inorganic salts and a debrominated impurity that caused complete catalyst poisoning in downstream synthesis.
Decision Workflow for Batch Validation
To systematize quality control, laboratories should adopt the following orthogonal decision tree when receiving commercial batches of pyridine-based intermediates.
Orthogonal analytical workflow for validating commercial batches of pyridine intermediates.
Conclusion
Relying solely on vendor-provided HPLC purity data for complex heterocycles like 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is a significant risk in pharmaceutical development. By implementing an orthogonal validation strategy that anchors absolute quantification in qNMR and utilizes pH-optimized RP-HPLC for impurity profiling, researchers can prevent costly late-stage failures in transition-metal-catalyzed cross-couplings.
References
Help needed with unreproducible Suzuki coupling - r/Chempros (Reddit).[Link]
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka.[Link]
A Guide to Quantitative NMR (qNMR) - Emery Pharma.[Link]
HPLC Methods for analysis of Pyridine - HELIX Chromatography.[Link]
Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS... - RSC Publishing.[Link]
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients - Spectroscopy Europe.[Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC (NIH).[Link]
A Researcher's Guide to the Spectroscopic Differentiation of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol and Its Positional Isomers
In the landscape of drug discovery and development, the precise structural characterization of heterocyclic compounds is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly diff...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the precise structural characterization of heterocyclic compounds is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is a substituted pyridine scaffold of significant interest, yet its synthesis can potentially yield a variety of structurally similar isomers. Ambiguity in structure can lead to misinterpreted biological data and costly delays in development pipelines.
This guide provides an in-depth comparison of the key spectroscopic techniques used to unambiguously differentiate 5-Bromo-2-(hydroxymethyl)pyridin-3-ol from its critical positional isomers. We will delve into the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. The methodologies presented herein are designed to be self-validating, providing a robust framework for researchers in the field.
The Isomers in Focus
The primary challenge lies in distinguishing the target molecule from isomers where the functional groups—bromo, hydroxyl, and hydroxymethyl—are rearranged around the pyridine core. For this guide, we will focus on the following representative set of isomers, each presenting a unique analytical challenge.
Caption: Chemical structures of the target molecule and its key positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment and connectivity of each proton and carbon atom.[1]
Expertise & Causality:
The chemical shifts of the pyridine ring protons are highly sensitive to their position relative to the electron-withdrawing nitrogen atom and the electronic effects of the substituents.[1][2] Protons at the C2 and C6 positions (α-protons) are the most deshielded and appear furthest downfield, while C3/C5 (β-protons) and C4 (γ-proton) protons appear at progressively higher fields.[1] The bromo, hydroxyl, and hydroxymethyl groups will further perturb these shifts, providing a unique fingerprint for each isomer. For instance, the proximity of the hydroxymethyl group to the ring nitrogen in Isomers 1, 2, and 3 will significantly influence the chemical shift of its methylene (-CH₂-) protons compared to Isomer 4.
Similarly, ¹³C NMR provides a direct look at the carbon skeleton. The low natural abundance of ¹³C means longer acquisition times, but the resulting high-resolution spectra, with a wide chemical shift range, are invaluable for distinguishing between carbons in slightly different electronic environments, including quaternary carbons.[3]
Comparative ¹H NMR Data (Predicted)
Isomer
Aromatic Protons (δ, ppm)
-CH₂- Protons (δ, ppm)
Key Differentiators
1: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Two singlets or narrow doublets in the aromatic region.
~4.7 ppm
The -CH₂- group is adjacent to the nitrogen (deshielding). Two distinct aromatic protons.
2: (5-Bromo-3-hydroxypyridin-2-yl)methanol
Two distinct doublets in the aromatic region.
~4.8 ppm
Similar to Isomer 1, but the coupling patterns and shifts of the aromatic protons will differ due to substituent positions.
3: (5-Bromopyridin-2-yl)methanol
Three distinct signals in a characteristic pattern for 2,5-disubstitution.
~4.7 ppm
Absence of the phenolic -OH signal. A more complex aromatic region with three protons.
4: 5-Bromo-3-(hydroxymethyl)pyridin-2-ol
Two distinct doublets in the aromatic region.
~4.5 ppm
The -CH₂- group is further from the nitrogen, resulting in a more upfield (shielded) chemical shift compared to the other isomers.
Comparative ¹³C NMR Data (Predicted)
Isomer
Aromatic Carbons (δ, ppm)
-CH₂- Carbon (δ, ppm)
Key Differentiators
1: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol
Signals for C-Br (~110-120), C-OH (~140-150), and other ring carbons will be unique.
~60-65 ppm
The chemical shift of the carbon bearing the bromine (C-Br) will be significantly different from the carbon bearing the hydroxyl group (C-OH).
2: (5-Bromo-3-hydroxypyridin-2-yl)methanol
Unique set of chemical shifts for all six pyridine carbons.
~62-67 ppm
The relative positions of the substituted carbons will be evident.
3: (5-Bromopyridin-2-yl)methanol
Absence of a signal for a carbon attached to a hydroxyl group.
~63-68 ppm
Simpler aromatic carbon spectrum compared to the di-hydroxy isomers.
4: 5-Bromo-3-(hydroxymethyl)pyridin-2-ol
The C=O carbon of the pyridinone tautomer will appear significantly downfield (~160 ppm).
~58-63 ppm
The presence of a pyridinone tautomer introduces a carbonyl carbon, a clear distinguishing feature.
Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding
IR spectroscopy excels at identifying functional groups and can reveal subtle structural differences through variations in vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹).
Expertise & Causality:
While all isomers share common functional groups (-OH, C-Br, pyridine ring), their relative positions dictate the possibility of intramolecular hydrogen bonding. In Isomer 1, the adjacent hydroxymethyl and hydroxyl groups can form a hydrogen bond. This interaction typically causes the O-H stretching band to broaden and shift to a lower wavenumber compared to isomers where such bonding is not possible. Furthermore, the precise frequencies of C-H bending and C-C/C-N ring stretching vibrations are sensitive to the substitution pattern, providing a unique fingerprint for each molecule.[4]
Also capable of H-bonding, but the specific frequency and band shape may differ slightly from Isomer 1.
3: (5-Bromopyridin-2-yl)methanol
~3300-3500 (Broad)
~500-600
~1400-1600
Only one O-H group (from -CH₂OH), likely showing intermolecular H-bonding in the solid state.
4: 5-Bromo-3-(hydroxymethyl)pyridin-2-ol
~3300-3500 (Broad) & ~1650 (C=O)
~500-600
~1400-1600
The presence of a strong C=O stretch for the pyridinone tautomer is a definitive marker.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides the molecular weight, confirming the elemental composition. High-resolution MS can distinguish between formulas with the same nominal mass. For isomers, the key to differentiation lies in the fragmentation patterns induced by techniques like Electron Ionization (EI).
Expertise & Causality:
The fragmentation of pyridine derivatives is strongly influenced by the position of substituents relative to the ring nitrogen.[5] Substituents at the 2-position often exhibit unique fragmentation pathways due to direct interaction with the nitrogen atom, a phenomenon known as the "ortho effect."[5][6] For example, Isomers 1, 2, and 3, with a hydroxymethyl group at C2, may show a prominent M-1 peak due to the facile loss of a hydrogen atom, or characteristic losses of H₂O or CH₂O involving the nitrogen atom. These pathways are less likely or absent for Isomer 4, where the hydroxymethyl group is at the C3 position.
Predicted Fragmentation Patterns (EI-MS)
Isomer
Molecular Ion (M⁺)
Key Fragment Ions (m/z)
Differentiating Pathway
1, 2, 3, 4
m/z 203/205 (1:1 ratio)
-
All isomers show the characteristic isotopic pattern for one bromine atom.
1, 2, 3
m/z 203/205
[M-H]⁺, [M-H₂O]⁺, [M-CH₂O]⁺
Loss of water or formaldehyde is often facilitated by the adjacent nitrogen atom.
4
m/z 203/205
[M-Br]⁺, [M-CO]⁺
Fragmentation is more likely to proceed through pathways typical of pyridinones, such as the loss of CO.
UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maximum (λ_max) is sensitive to the electronic nature of the pyridine ring and its substituents.
Expertise & Causality:
The pyridine ring exhibits π → π* and n → π* transitions.[7] The hydroxyl (-OH) and bromo (-Br) groups act as auxochromes, modifying the energy of these transitions. Their position on the ring affects the extent of conjugation and the overall electronic environment, leading to shifts in λ_max.[8][9] While UV-Vis is less definitive than NMR for isomer differentiation, it can provide strong corroborating evidence. For example, the pyridinone tautomer of Isomer 4 is expected to have a significantly different electronic structure and thus a different λ_max compared to the other true pyridine isomers.
Experimental Protocols and Workflow
A multi-spectroscopic approach is essential for the confident identification of the correct isomer. The following workflow and protocols represent a robust, self-validating system for characterization.